Product packaging for Tgfbeta(Cat. No.:CAS No. 122304-04-5)

Tgfbeta

货号: B8818392
CAS 编号: 122304-04-5
分子量: 4760 g/mol
InChI 键: ZRKFYGHZFMAOKI-QMGMOQQFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Significance of TGF-β in Eukaryotic Biology

TGF-β represents an evolutionarily conserved family of secreted polypeptide factors vital for regulating numerous aspects of physiological embryogenesis and adult tissue homeostasis across many species. biologists.comnih.gov Its roles are diverse and often context-dependent, meaning its effects can vary significantly based on the cell type and the specific physiological or pathological conditions. frontiersin.orgnih.gov For instance, while TGF-β can inhibit the proliferation of epithelial cells, it may promote the growth of fibroblasts. frontiersin.org It is involved in tissue-specific control of differentiation, proliferation, and motility. nih.gov TGF-β is also recognized for its importance in processes like extracellular matrix production and remodeling, chemotaxis, lymphocyte function, and the production of other growth factors and hormones. rndsystems.com In the context of disease, TGF-β family members are implicated in the mechanisms underlying many pathological conditions. nih.gov

Overview of TGF-β Superfamily Members and Related Signaling

TGF-β is the prototype of a large superfamily of secreted polypeptide growth factors. nih.govcreative-diagnostics.com This superfamily includes a diverse group of proteins such as Bone Morphogenetic Proteins (BMPs), Activins, Inhibins, Growth and Differentiation Factors (GDFs), Nodal, and others. creative-diagnostics.comnih.govsinobiological.commdpi.com In mammals, the TGF-β family itself consists of three isoforms: TGF-β1, TGF-β2, and TGF-β3. frontiersin.orgnih.govmdpi.com These isoforms share a high degree of amino acid homology and exhibit similar activities in vitro, although gene knockout studies suggest they have specific functions in vivo. frontiersin.org

TGF-β superfamily members typically signal through transmembrane serine/threonine kinase receptors. nih.govsinobiological.com These receptors are functionally categorized into type I and type II receptors. frontiersin.org Ligand binding induces the formation of a heteromeric complex, often a heterotetramer, composed of both type I and type II receptors. frontiersin.orgnih.gov The type II receptor, which is constitutively active, phosphorylates and activates the type I receptor. cusabio.comfrontiersin.orgsinobiological.com

The primary signaling pathway activated by TGF-β receptors is the canonical SMAD pathway. Upon activation, the type I receptor phosphorylates receptor-activated SMADs (R-SMADs). In the case of TGF-β and Activins, this typically involves SMAD2 and SMAD3. biologists.comnih.govnih.gov Phosphorylated R-SMADs then form complexes with a common mediator SMAD, SMAD4. biologists.comcusabio.comnih.govnih.gov These complexes translocate into the nucleus, where they regulate the transcription of target genes, often in cooperation with other DNA-binding and coactivator or corepressor proteins. cusabio.comnih.gov

In addition to the canonical SMAD pathway, TGF-β can also activate non-canonical signaling pathways, which are independent of SMAD proteins. biologists.comnih.gov These alternative pathways can involve various intracellular effectors, including Mitogen-Activated Protein Kinases (MAPKs) such as JNK, p38, and ERK, as well as PI3K/Akt, Rho family GTPases, and c-Abl tyrosine kinase. biologists.comnih.govfrontiersin.org The specific non-canonical pathway activated can depend on the cell type and the physiological or pathological context. biologists.com

Here is a table summarizing some key members of the TGF-β superfamily:

Superfamily Member SubfamilyKey Members (Examples)Typical R-SMADs Activated
TGF-β FamilyTGF-β1, TGF-β2, TGF-β3SMAD2, SMAD3
BMP FamilyBMP2, BMP4, BMP7SMAD1, SMAD5, SMAD8
Activin FamilyActivin A, Activin BSMAD2, SMAD3
Inhibin FamilyInhibin A, Inhibin B(Antagonistic to Activins)
GDF FamilyGDF8 (Myostatin), GDF11SMAD2, SMAD3 or SMAD1,5,8
NodalNodalSMAD2, SMAD3

Note: This table is intended to be interactive, allowing sorting and filtering based on columns.

Historical Perspective of TGF-β Signaling Discovery

The history of TGF-β research began in the late 1970s and early 1980s. biologists.comrndsystems.comnih.gov Initially, the focus was on identifying polypeptide growth factors secreted by transformed cells that could induce phenotypic transformation in normal fibroblasts. biologists.comnih.govnih.gov In 1978, De Larco and Todaro described "sarcoma growth factor" (SGF) from Moloney sarcoma virus-transformed fibroblasts, which could bind to EGF receptors and transform normal fibroblasts in soft agar. nih.gov

A pivotal moment occurred with the discovery and characterization of TGF-β itself in the early 1980s. rndsystems.comcancer.gov Researchers, including those led by Michael Sporn and Anita Roberts at the National Cancer Institute (NCI), isolated a factor distinct from EGF that could induce anchorage-independent growth of normal fibroblasts in soft agar, but only in the presence of EGF. rndsystems.comnih.gov This factor was named "transforming growth factor-beta" (TGF-β). rndsystems.com

Early research initially focused on the growth-promoting and transforming activities of TGF-β. researchgate.net However, an unexpected discovery in 1984 by Moses and colleagues revealed that TGF-β could also potently inhibit the growth of certain cell types, such as mink lung epithelial cells. rndsystems.commdpi.com This finding was initially met with skepticism, with some attributing the inhibitory effect to contaminants. mdpi.com However, further independent investigations confirmed that TGF-β was indeed a potent inhibitor of cell proliferation, demonstrating its context-dependent and often opposing effects on cell growth. nih.govrndsystems.commdpi.com

The realization that TGF-β was produced by normal cells as well as cancerous cells further expanded the understanding of its physiological roles beyond transformation. cancer.govmdpi.com Intensive efforts were undertaken to purify and characterize TGF-β from various sources, including blood platelets. rndsystems.com The cloning of TGF-β1 in 1985 marked another major advance, paving the way for more detailed molecular studies. rndsystems.com

Subsequent research throughout the latter half of the 1980s and beyond uncovered a plethora of biological effects mediated by TGF-β, including its roles in extracellular matrix production, wound healing, and immune regulation. rndsystems.comcancer.gov The discovery of TGF-β receptors and the subsequent identification of SMAD proteins as key intracellular mediators in the late 1990s provided crucial insights into the molecular mechanisms of TGF-β signaling. biologists.comnih.govnih.govnih.gov This historical progression highlights the evolution of understanding TGF-β from a factor initially linked to viral transformation to a central regulator of numerous biological processes with complex and context-dependent activities.

Here is a timeline of some key historical discoveries in TGF-β research:

Year(s)Discovery/EventKey Researchers/Groups (if applicable)
1978Description of Sarcoma Growth Factor (SGF)De Larco and Todaro
Early 1980sIsolation and naming of Transforming Growth Factor-βSporn, Roberts, and colleagues
1984Discovery of growth inhibitory activity of TGF-βMoses and colleagues
1985Cloning of TGF-β1Derynck and colleagues
Late 1990sIdentification of SMAD proteins as signaling mediatorsVarious groups

Note: This table is intended to be interactive, allowing sorting and filtering based on columns.

属性

CAS 编号

122304-04-5

分子式

C211H345N61O62S

分子量

4760 g/mol

IUPAC 名称

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C211H345N61O62S/c1-32-107(20)161(265-170(297)112(25)233-167(294)109(22)237-195(322)159(105(16)17)263-189(316)136(86-101(8)9)251-171(298)122(212)73-82-335-31)198(325)248-129(63-68-149(213)280)180(307)260-144(96-273)191(318)234-108(21)166(293)231-94-152(283)239-133(83-98(2)3)188(315)267-162(114(27)275)199(326)249-132(67-72-157(291)292)181(308)266-163(115(28)276)200(327)254-135(85-100(6)7)183(310)253-140(92-150(214)281)186(313)242-124(52-40-75-227-208(218)219)175(302)244-128(64-69-154(285)286)172(299)232-95-153(284)262-158(104(14)15)196(323)256-139(91-120-59-61-121(279)62-60-120)190(317)268-165(117(30)278)202(329)264-160(106(18)19)197(324)255-137(89-118-47-35-33-36-48-118)182(309)238-113(26)203(330)270-79-44-57-147(270)194(321)269-164(116(29)277)201(328)257-141(93-151(215)282)187(314)246-130(65-70-155(287)288)174(301)236-110(23)168(295)250-138(90-119-49-37-34-38-50-119)185(312)241-123(51-39-74-226-207(216)217)173(300)235-111(24)169(296)258-142(87-102(10)11)204(331)272-81-46-58-148(272)205(332)271-80-45-56-146(271)193(320)247-127(55-43-78-230-211(224)225)176(303)245-131(66-71-156(289)290)179(306)240-126(54-42-77-229-210(222)223)178(305)261-145(97-274)192(319)243-125(53-41-76-228-209(220)221)177(304)252-134(84-99(4)5)184(311)259-143(206(333)334)88-103(12)13/h33-38,47-50,59-62,98-117,122-148,158-165,273-279H,32,39-46,51-58,63-97,212H2,1-31H3,(H2,213,280)(H2,214,281)(H2,215,282)(H,231,293)(H,232,299)(H,233,294)(H,234,318)(H,235,300)(H,236,301)(H,237,322)(H,238,309)(H,239,283)(H,240,306)(H,241,312)(H,242,313)(H,243,319)(H,244,302)(H,245,303)(H,246,314)(H,247,320)(H,248,325)(H,249,326)(H,250,295)(H,251,298)(H,252,304)(H,253,310)(H,254,327)(H,255,324)(H,256,323)(H,257,328)(H,258,296)(H,259,311)(H,260,307)(H,261,305)(H,262,284)(H,263,316)(H,264,329)(H,265,297)(H,266,308)(H,267,315)(H,268,317)(H,269,321)(H,285,286)(H,287,288)(H,289,290)(H,291,292)(H,333,334)(H4,216,217,226)(H4,218,219,227)(H4,220,221,228)(H4,222,223,229)(H4,224,225,230)/t107-,108-,109-,110-,111-,112-,113-,114+,115+,116+,117+,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,158-,159-,160-,161-,162-,163-,164-,165-/m0/s1

InChI 键

ZRKFYGHZFMAOKI-QMGMOQQFSA-N

手性 SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C)C(=O)N3CCC[C@H]3C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)N

规范 SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)N3CCCC3C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCSC)N

产品来源

United States

Tgf β Ligands and Receptor System Biology

TGF-β Ligand Isoforms and Their Structural Attributes

In mammals, the TGF-β subfamily comprises three primary isoforms: TGF-β1, TGF-β2, and TGF-β3. wikipedia.orgmdpi.com These isoforms are encoded by distinct genes located on different chromosomes and exhibit similar, yet non-overlapping, physiological functions. mdpi.comacs.org The peptide structures of the TGF-β isoforms are highly similar, sharing approximately 70-80% homology in their amino acid sequences. wikipedia.orgmdpi.comacs.org

All TGF-β isoforms are synthesized as large precursor proteins containing an N-terminal signal peptide, a pro-region known as the latency-associated peptide (LAP), and a C-terminal mature peptide region. sinobiological.comwikipedia.org The signal peptide is essential for secretion, while the pro-region is involved in proper folding and dimerization of the mature cytokine. sinobiological.comwikipedia.org Proteolytic cleavage of the precursor protein releases the mature C-terminal fragment. sinobiological.comwikipedia.org

The mature, biologically active form of TGF-β is a dimer, typically stabilized by hydrophobic interactions and an intersubunit disulfide bridge. bioscientifica.com Structurally, each monomer within the dimer consists of several β-strands. sinobiological.com A notable structural feature is the "cysteine knot" motif, formed by disulfide bonds within the monomer and between subunits, contributing to the structural integrity of the dimer. bioscientifica.com

TGF-β1 Isoform Characteristics

TGF-β1 is the most widely expressed isoform among the three mammalian TGF-βs. mdpi.com It is abundantly expressed in various immune cells. mdpi.com Research indicates widespread expression of TGF-β1 in both developing embryos and adult tissues. acs.org

TGF-β2 Isoform Characteristics

TGF-β2 is a secreted protein involved in numerous cellular functions and plays a vital role during embryonic development. creative-diagnostics.com It is an extracellular glycosylated protein. creative-diagnostics.com Studies have shown abundant expression of TGF-β2 in the developing heart and lungs. acs.org

TGF-β3 Isoform Characteristics

TGF-β3 is believed to regulate molecules involved in cellular adhesion and extracellular matrix formation, particularly during palate development. creative-diagnostics.com Its absence in mammals can lead to cleft palate, highlighting its crucial role in this developmental process. creative-diagnostics.com TGF-β3 is also abundantly expressed in the developing heart and lungs. acs.org

Homo- and Heterodimeric Formations of TGF-β Ligands

Members of the TGF-β superfamily, including the TGF-β isoforms, exist as dimers. bioscientifica.comembl.de These dimers can be either homodimers, composed of two identical subunits (e.g., TGF-β1 homodimer), or heterodimers, formed by two different subunits (e.g., TGF-β1.2 or TGF-β2.3). bioscientifica.comnih.gov The dimeric structure allows for a variety of ligand formations, which can exhibit different functional capabilities compared to their homodimeric counterparts. aimspress.com While homodimers of TGF-β1, TGF-β2, and TGF-β3 are common, heterodimers composed of TGF-β1 and TGF-β2 (TGF-β1.2) or TGF-β2 and TGF-β3 (TGF-β2.3) have also been isolated. nih.gov

TGF-β Receptor Classification and Architecture

TGF-β signaling is mediated by a family of transmembrane serine/threonine kinase receptors. embl.deahajournals.orgwikipedia.org These receptors are broadly classified into Type I and Type II receptors based on their structural and functional properties. embl.dewikipedia.org Both receptor types are transmembrane proteins with a ligand-binding extracellular domain, a transmembrane domain, and a cytoplasmic domain possessing serine/threonine kinase activity. wikipedia.org

Type I TGF-β Receptors (TβRI/ALK)

Type I TGF-β receptors, also known as Activin Receptor-like Kinases (ALKs), are essential for signal transduction. embl.dewikipedia.org They have a higher degree of sequence similarity compared to Type II receptors, particularly within their kinase domain. embl.de There are several known Type I receptors involved in TGF-β superfamily signaling, including ALK1, ALK2, ALK3, ALK4, ALK5, and ALK6. wikipedia.orgxenbase.orgguidetopharmacology.orgwikipedia.orgguidetopharmacology.orghaoranbio.comxenbase.orgagscientific.comguidetoimmunopharmacology.orgbio-techne.comfishersci.be

TβRI, also specifically referred to as ALK5, is a key Type I receptor for TGF-β signaling. xenbase.orgplos.orgnih.gov Unlike some other Type I receptors in the TGF-β superfamily (like those involved in BMP signaling), TβRI/ALK5 typically requires the presence of a Type II receptor to bind ligand and form a signaling complex at physiological concentrations. embl.deahajournals.org Signal transduction is initiated upon the binding of the TGF-β ligand to the Type II receptor, which then recruits and phosphorylates the Type I receptor (TβRI/ALK5) at a specific GS domain, leading to its activation. embl.deahajournals.orgplos.org

Research findings on receptor complex formation indicate that while Type II receptors can exist as ligand-independent homomeric complexes, the binding of TGF-β to the Type II receptor leads to the formation of a heteromeric complex with the Type I receptor, typically a tetramer composed of two Type II and two Type I receptor subunits per TGF-β dimer. ahajournals.orgpnas.orgnih.gov Studies using single-molecule imaging have shown that TGF-β can induce dimerization of Type II receptors, a process that appears to be independent of the Type I receptor. pnas.org Further research suggests that the two TβRI:TβRII heterodimers within the signaling complex may bind and signal autonomously. nih.gov

Here is a table summarizing some key characteristics of the TGF-β ligand isoforms:

FeatureTGF-β1TGF-β2TGF-β3
Gene Location19q13 (Human) sinobiological.com1q41 (Human) sinobiological.com14q23-4 (Human) sinobiological.com
Amino Acids390 (Precursor) wikipedia.org412 (Precursor) wikipedia.org412 (Precursor) wikipedia.org
ExpressionWidely expressed, high in immune cells mdpi.comacs.orgAbundant in developing heart and lungs acs.orgAbundant in developing heart and lungs acs.org
Mature FormHomodimer nih.govHomodimer nih.govHomodimer nih.gov
Potential DimersHomodimer, Heterodimer (with TGF-β2) nih.govHomodimer, Heterodimer (with TGF-β1, TGF-β3) nih.govHomodimer, Heterodimer (with TGF-β2) nih.gov
Kinase Domain Structure and Function

The cytoplasmic domain of TβRI contains a serine-threonine kinase domain. proteopedia.org This domain is crucial for the receptor's function in phosphorylating downstream substrates, primarily the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3 in the canonical TGF-β pathway. uniprot.orgmdpi.comcellsignal.com The kinase domain's structure involves amino and carboxy-terminal lobes that form a functional ATP-binding pocket at their interface. nih.gov The activation loop within the kinase domain, containing a Asp-Phe/Leu-Gly (DFG or DLG) motif, contributes to ATP and magnesium/manganese ion binding. nih.gov The kinase activity of TβRI is activated through transphosphorylation by the constitutively active TβRII within the receptor complex. mdpi.comreactome.orgnih.gov Once activated, TβRI phosphorylates the C-terminal SSXS motif of Smad2/3, enabling their complex formation with Smad4 and subsequent nuclear translocation to regulate gene expression. cellsignal.commdpi.comcellsignal.complos.org

GS Domain Phosphorylation Site

The GS domain is a short (~30 residues), highly conserved regulatory sequence located in the juxtamembrane region just N-terminal to the kinase domain of type I receptors. nih.govebi.ac.ukembl.de It is named for the conserved TTSGSGSG sequence at its core. ebi.ac.ukembl.de Phosphorylation of serine and threonine residues within the GS domain by the type II receptor is a critical step in activating the TβRI kinase. mdpi.comreactome.orgnih.govnih.govmdpi.com At least three, and potentially four to five, of the serines and threonines in the GS domain must be phosphorylated for full activation of TβRI. ebi.ac.ukembl.de This phosphorylation induces conformational changes in the GS domain, switching it from a binding site for the inhibitory protein FKBP12 to a binding surface for Smad substrates. nih.govresearchgate.net The GS domain forms a helix-loop-helix structure, with the phosphorylation sites situated in a loop known as the GS loop. ebi.ac.ukembl.de Phosphorylation in this region is essential for signal transduction by TβRI. nih.gov Specific phosphorylation sites within the GS domain, such as Thr185, Thr186, Ser187, Ser189, and Ser191, have been identified as important for TβR-I activation. nih.gov Additionally, phosphorylation at Ser165, located more N-terminal to the core GS domain, has been shown to modulate TGF-β1 signaling specificity. nih.gov

Here is a table summarizing key phosphorylation sites in TβRI:

ResidueLocationRoleCitation
Thr185GS DomainInvolved in TβR-I activation nih.gov
Thr186GS DomainInvolved in TβR-I activation nih.gov
Ser187GS DomainInvolved in TβR-I activation nih.gov
Ser189GS DomainInvolved in TβR-I activation nih.gov
Ser191GS DomainInvolved in TβR-I activation nih.gov
Ser165N-terminal to GSModulates TGF-β1 signaling specificity nih.gov

Type II TGF-β Receptors (TβRII)

Type II TGF-β receptors are also transmembrane serine-threonine kinases that play a crucial role in initiating TGF-β signaling. cellsignal.comwikipedia.org TβRII binds directly to TGF-β ligands, acting as the high-affinity receptor in the signaling complex. cellsignal.commdpi.comuevora.pt Like TβRI, TβRII has an extracellular ligand-binding domain, a transmembrane domain, and an intracellular kinase domain. proteopedia.org TβRII exists as a homodimer on the cell surface even in the absence of ligand. embopress.orgresearchgate.net

Constitutive Kinase Activity

A key characteristic of TβRII is its constitutively active serine-threonine kinase domain. reactome.orgnih.govuevora.ptembopress.org This means that the kinase domain of TβRII is enzymatically active even before ligand binding and the formation of the receptor complex. reactome.orgembopress.org The constitutive activity is supported by the conserved active conformation of the kinase domain observed in structural studies. nih.gov Binding of TGF-β1 to the extracellular domain of TβRII does not affect its intrinsic kinase activity. embopress.org The constitutively active TβRII is responsible for transphosphorylating and activating the type I receptor within the ligand-bound heteromeric complex. mdpi.comreactome.orgnih.govmdpi.com Autophosphorylation of TβRII on multiple serine residues also occurs and is important for regulating its signal transduction. embopress.org For instance, phosphorylation at Ser213 in the membrane-proximal segment outside the kinase domain is essential for activating TβRII kinase activity and subsequent TβRI activation. embopress.org

Type III TGF-β Receptors (TβRIII/Betaglycan and Endoglin)

Type III TGF-β receptors, primarily Betaglycan (TβRIII) and Endoglin, are transmembrane proteins that function as co-receptors in the TGF-β signaling pathway. cellsignal.comoup.commdpi.comnih.gov Unlike type I and type II receptors, TβRIII and Endoglin typically lack intrinsic kinase activity in their cytoplasmic domains. oup.comuevora.ptnih.gov Betaglycan is a broadly distributed heparin and chondroitin (B13769445) sulfate (B86663) proteoglycan. nih.govresearchgate.net Endoglin is predominantly expressed by activated endothelial cells. mdpi.com

Ligand Presentation and Co-receptor Functions

The main function of TβRIII (Betaglycan) is to bind TGF-β ligands with high affinity and present them to the signaling receptors, TβRI and TβRII. cellsignal.comoup.commdpi.comnih.govresearchgate.net Betaglycan binds all three mammalian TGF-β isoforms (TGF-β1, TGF-β2, and TGF-β3) with high affinity through distinct binding sites on its extracellular domain. oup.comnih.gov This is particularly important for TGF-β2, which has a lower affinity for TβRII in the absence of Betaglycan, suggesting a crucial role for Betaglycan in facilitating efficient TGF-β2 signaling. oup.commdpi.com Betaglycan's large extracellular domain contains N-terminal and C-terminal (ZP or zona pellucida) subdomains, both involved in ligand binding. oup.com The C-terminal ZP-C domain is particularly implicated in binding TGF-β/BMP ligands. oup.com

Endoglin also functions as a co-receptor, binding to TGF-β1 and TGF-β3, but notably not TGF-β2, in contrast to Betaglycan. oup.commdpi.com Endoglin's interaction with TGF-β1 and TGF-β3 is often dependent on the presence of TβRII. oup.commdpi.com Endoglin can influence the recruitment of different type I receptors, such as ALK1 and ALK5, thereby balancing the TGF-β signal, particularly in endothelial cells. mdpi.com

Both Betaglycan and Endoglin can influence TGF-β signaling outcomes by modulating ligand access to the signaling receptors. nih.gov While membrane-bound forms enhance signaling, soluble forms, generated by proteolytic cleavage of the ectodomain, can compete for ligand binding and thus antagonize TGF-β activities. oup.comnih.gov The cytoplasmic domains of these co-receptors, despite lacking kinase activity, can interact with adapter proteins and cytoskeletal components, potentially influencing receptor localization and signaling. oup.com

Here is a table comparing the ligand binding of TβRIII (Betaglycan) and Endoglin:

Co-receptorBinds TGF-β1Binds TGF-β2Binds TGF-β3Other Ligands Bound (Examples)Citation
BetaglycanYesYesYesInhibins, BMP2, BMP4, BMP7, GDF5 oup.comresearchgate.net
EndoglinYesNoYesActivin A, BMP7, BMP2 oup.commdpi.com

Molecular Mechanisms of TGF-β Receptor Complex Assembly

TGF-β signaling is initiated by the formation of a heteromeric receptor complex on the cell surface. bioscientifica.commdpi.comresearchgate.netmpg.de The generally accepted model involves the dimeric TGF-β ligand first binding to two units of the high-affinity type II receptor (TβRII). mdpi.commpg.de This interaction induces a conformational change that creates a new high-affinity binding site for the type I receptor (TβRI) at the interface of the ligand and TβRII. mdpi.com Subsequently, two units of TβRI are recruited to form a ternary, heterotetrameric complex consisting of one ligand dimer, two TβRII molecules, and two TβRI molecules. bioscientifica.commdpi.comnih.govresearchgate.netpnas.org

While it was historically thought that TβRI and TβRII might exist as pre-formed dimers that then associate upon ligand binding, single-molecule imaging studies suggest that TGF-β receptors may exist as monomers on the membrane in resting cells and undergo dimerization upon ligand stimulation. researchgate.netnih.gov

The formation of the heterotetrameric complex brings the constitutively active kinase domain of TβRII into proximity with the GS domain of TβRI. mdpi.comreactome.orgnih.gov This spatial arrangement allows TβRII to efficiently transphosphorylate the serine and threonine residues in the GS domain of TβRI, leading to its activation. mdpi.comreactome.orgnih.govnih.gov This phosphorylation-induced activation of TβRI is a crucial step for downstream signaling, particularly the phosphorylation of R-Smads. cellsignal.commdpi.comcellsignal.com

Co-receptors like Betaglycan can influence the assembly process, particularly for ligands like TGF-β2, by presenting the ligand to TβRII and enhancing its binding affinity. oup.commdpi.comnih.gov The precise dynamics and structural rearrangements that occur during the assembly of the full signaling complex are areas of ongoing research. bioscientifica.comspringernature.com The localization of receptors within different plasma membrane microdomains, such as clathrin-coated pits or lipid rafts, can also influence receptor complex formation and subsequent signaling outcomes. mdpi.comnih.govoup.com

Here is a simplified step-by-step representation of the canonical TGF-β receptor complex assembly:

StepEventKey PlayersOutcomeCitation
1Ligand binding to Type II receptorTGF-β ligand, TβRIIFormation of ligand-TβRII complex mdpi.commpg.de
2Recruitment of Type I receptorLigand-TβRII complex, TβRIFormation of ternary receptor complex mdpi.commpg.de
3Transphosphorylation of Type I receptorTβRII, TβRI (GS domain)Activation of TβRI kinase activity mdpi.comreactome.org
4Recruitment and phosphorylation of SmadsActivated TβRI, R-Smads (Smad2/3)Initiation of downstream signaling cascade mdpi.comcellsignal.com

Ligand-Induced Heteromeric Complex Formation

The initiation of TGF-β signaling involves the formation of a heteromeric receptor complex at the cell surface, triggered by the binding of the dimeric TGF-β ligand. bioscientifica.comrndsystems.commdpi.com For TGF-β isoforms (TGF-β1, -β2, -β3), the process typically begins with the high-affinity binding of the dimeric ligand to a homodimeric TGFβRII. bioscientifica.commdpi.com This interaction induces a conformational change in the TGFβRII-ligand complex, creating a new high-affinity binding site for TGFβRI. mdpi.com

Upon recruitment, two units of TGFβRI associate with the TGFβRII-ligand complex, leading to the formation of a heterotetrameric (two Type I and two Type II receptors) or potentially heterohexameric (including the dimeric ligand) receptor complex. bioscientifica.commdpi.comnih.gov This assembly brings the cytoplasmic kinase domains of the Type I and Type II receptors into close proximity, a crucial step for subsequent signal transduction. oup.compnas.org

While the canonical model involves initial ligand binding to the Type II receptor, followed by recruitment of the Type I receptor, the assembly dynamics can vary within the TGF-β superfamily. bioscientifica.com Some BMPs, for instance, can bind to either the Type I or Type II receptor to stimulate holo-complex formation. bioscientifica.com The Type III receptor, TβRIII, can also participate in this complex formation, binding independently to both TβRI and TβRII and potentially influencing the assembly and signaling of the canonical receptor complex. molbiolcell.org

Trans-phosphorylation Events Leading to Receptor Activation

A pivotal event in TGF-β signaling is the trans-phosphorylation of the Type I receptor by the constitutively active kinase domain of the Type II receptor within the ligand-bound heteromeric complex. mdpi.comoup.compnas.orgnih.govresearchgate.netnih.gov The cytoplasmic domain of TGFβRII possesses intrinsic serine/threonine kinase activity that is largely independent of ligand binding. pnas.orgnih.gov

Upon the formation of the ligand-induced receptor complex, the Type II receptor kinase phosphorylates specific serine and threonine residues located in a glycine- and serine-rich (GS) domain in the juxtamembrane region of the Type I receptor (TGFβRI). mdpi.comresearchgate.netoup.comnih.govnih.gov This trans-phosphorylation event is essential for activating the Type I receptor's intrinsic kinase activity. mdpi.compnas.orgnih.gov

The phosphorylation of the GS domain in TGFβRI leads to an allosteric change in the receptor's conformation. mdpi.com This conformational change is critical for the dissociation of inhibitory proteins, such as FKBP12, which is typically bound to the unphosphorylated Type I receptor and acts as a negative regulator of its kinase activity. mdpi.comnih.gov The dissociation of FKBP12 allows the activated Type I receptor to access and phosphorylate downstream intracellular substrates, primarily the receptor-regulated SMADs (R-SMADs), thereby initiating the intracellular signaling cascade. mdpi.comnih.gov

While the canonical activation involves TGFβRII phosphorylating TGFβRI, leading to R-SMAD (SMAD2/3) phosphorylation, some studies suggest more complex phosphorylation events can occur. For example, TGF-β can also induce phosphorylation of SMAD1/5, requiring the kinase activity of both TGFβRI and ACVR1 (a BMP Type I receptor), suggesting a novel mechanism where one Type I receptor (TGFβRI) phosphorylates and activates another (ACVR1), which then phosphorylates SMAD1/5. elifesciences.org

The trans-phosphorylation of TGFβRI by TGFβRII represents a key regulatory step that controls the flow of information from the cell surface to the interior, enabling the activated Type I receptor to subsequently phosphorylate its substrates and propagate the TGF-β signal. mdpi.comnih.gov

ComponentRole in TGF-β Signaling
TGF-β LigandDimeric protein (TGF-β1, -β2, -β3) that binds to receptors, initiating complex formation.
TGF-β Type II Receptor (TGFβRII)Constitutively active serine/threonine kinase; binds ligand with high affinity and phosphorylates Type I receptor. mdpi.compnas.orgnih.gov
TGF-β Type I Receptor (TGFβRI/ALK5)Serine/threonine kinase activated by phosphorylation by TGFβRII; phosphorylates downstream substrates like SMADs. mdpi.comnih.govnih.gov
TGF-β Type III Receptor (TβRIII/Betaglycan)Co-receptor that can bind ligand and interact with Type I and Type II receptors; lacks kinase activity. rndsystems.comoup.commolbiolcell.org
GS DomainGlycine/serine-rich region in the juxtamembrane of Type I receptor, targeted for phosphorylation by Type II receptor. mdpi.comoup.comnih.govnih.gov
FKBP12Inhibitory protein bound to inactive Type I receptor; dissociates upon GS domain phosphorylation. mdpi.comnih.gov

Tgf β Signal Transduction Pathways

Canonical Smad-Dependent Signaling Pathway

The Smad-dependent pathway is a direct and linear cascade that involves a family of intracellular proteins known as Smads. These proteins act as the primary signal transducers for the TGF-β superfamily of ligands. The pathway is initiated by the binding of a TGF-β ligand to its specific type II receptor, which then recruits and phosphorylates a type I receptor. wikipedia.org This activated type I receptor, in turn, phosphorylates specific downstream Smad proteins, initiating their journey to the nucleus to control target gene transcription. biologists.com

Upon activation of the TGF-β receptor complex, the signal is propagated intracellularly by the phosphorylation of Receptor-Regulated Smads (R-Smads). For the TGF-β branch of the superfamily, the primary R-Smads are Smad2 and Smad3. taylorandfrancis.com These two proteins are structurally very similar and are the direct substrates of the activated type I TGF-β receptor (TβRI). embopress.org The activation of Smad2 and Smad3 is a critical committing step in the canonical TGF-β signaling cascade. nih.gov

The activation of Smad2 and Smad3 is accomplished through the direct phosphorylation of two specific serine residues located at their extreme C-terminus, within a conserved Ser-X-Ser (SXS) motif. nih.govnih.gov This phosphorylation event is catalyzed by the kinase activity of the activated TβRI. nih.gov The phosphorylation induces a conformational change in the R-Smad proteins, which is essential for their subsequent interaction with other signaling partners. nih.gov This C-terminal phosphorylation is a hallmark of canonical TGF-β pathway activation. nih.gov

Once phosphorylated, the activated R-Smads (Smad2 and Smad3) gain a high affinity for the Common-Mediator Smad, Smad4. ijbs.comnih.gov Smad4 is a central component of the signaling pathway and is shared by multiple branches of the TGF-β superfamily. ijbs.com The activated R-Smads form a heteromeric complex with Smad4. nih.gov This complex, typically a trimer consisting of two R-Smads and one Smad4 molecule, is the primary effector complex that will translocate to the nucleus. embopress.orgnih.gov The formation of this R-Smad/Co-Smad complex is a pivotal step that integrates the signal and prepares it for nuclear entry. apexbt.com

The translocation of the activated Smad complex from the cytoplasm into the nucleus is a critical, rate-limiting step in TGF-β signal transduction. nih.gov In their basal state, both Smad2 and Smad4 can shuttle between the cytoplasm and the nucleus, but their nuclear export rate is significantly higher than their import rate, preventing nuclear accumulation. nih.gov However, upon TGF-β stimulation, the formation of the Smad2/3-Smad4 complex leads to a nearly fourfold increase in its nuclear import rate compared to its export rate. nih.gov This shift in transport kinetics results in the rapid accumulation of the Smad complex in the nucleus. nih.gov The nuclear import of the Smad complex is facilitated by its interaction with components of the nuclear pore complex. nih.gov Furthermore, the association with phosphorylated R-Smads is thought to mask a nuclear export signal (NES) within Smad4, further promoting nuclear retention. nih.govembopress.org

Once inside the nucleus, the Smad complex acts as a transcription factor to regulate the expression of target genes. nih.gov The Smad complexes themselves have a relatively weak affinity for DNA. nih.gov They typically bind to specific DNA sequences known as Smad-binding elements (SBEs), which often contain the sequence 5'-AGAC-3'. nih.gov However, the specificity and strength of this binding are significantly enhanced through cooperation with other DNA-binding transcription factors. nih.gov

To effectively regulate transcription, Smad complexes collaborate with a diverse array of DNA-binding cofactors. These cofactors contribute to the specificity and context-dependence of the TGF-β response. nih.gov By partnering with different cofactors, the same Smad complex can activate or repress different sets of genes in various cell types and under different physiological conditions. For example, the interaction with cofactors like FAST-1 (FoxH1) can direct the Smad complex to specific gene promoters, such as those involved in mesoderm specification during development. nih.gov These interactions are crucial for integrating the TGF-β signal with other signaling pathways and cellular contexts to elicit a precise transcriptional output. nih.gov

Interactive Data Table: Key Proteins in the Canonical TGF-β/Smad Pathway

ProteinClassFunction
Smad2 Receptor-Regulated Smad (R-Smad)Directly phosphorylated by TβRI at the C-terminus; forms a complex with Smad4 upon activation. taylorandfrancis.comembopress.org
Smad3 Receptor-Regulated Smad (R-Smad)Directly phosphorylated by TβRI at the C-terminus; forms a complex with Smad4 upon activation. taylorandfrancis.comembopress.org
Smad4 Common-Mediator Smad (Co-Smad)Forms a heteromeric complex with activated R-Smads (Smad2/3); essential for the nuclear translocation and transcriptional activity of the complex. ijbs.comnih.gov
TβRI TGF-β Type I ReceptorA serine/threonine kinase that, upon activation by TβRII, phosphorylates and activates Smad2 and Smad3. nih.gov

Transcriptional Regulation by Smad Complexes

Recruitment of Transcriptional Co-activators and Co-repressors

Upon translocation to the nucleus, the activated Smad complex (typically a heteromer of Receptor-regulated Smads (R-Smads) and Smad4) associates with a variety of DNA-binding cofactors, transcriptional co-activators, and co-repressors to regulate the expression of target genes. researchgate.net The specific outcome of the Transforming growth factor-beta (TGF-β) signal is highly context-dependent and is determined by the availability and combination of these nuclear partners. nih.gov

Conversely, transcriptional co-repressors are recruited to suppress gene expression. The homeodomain protein TGIF (5'-TG-3'-interacting factor) is a well-characterized Smad co-repressor. nih.gov TGIF interacts with Smad2/3 in a TGF-β-inducible manner and is recruited to Smad-responsive DNA elements. nih.gov By binding to the Smad complex, TGIF competes with co-activators like p300. nih.gov Its primary repressive function is mediated through the recruitment of histone deacetylases (HDACs), which remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. nih.gov Therefore, the relative cellular levels of co-activators like p300/CBP and co-repressors like TGIF can set a threshold for the transcriptional response to a TGF-β signal. nih.gov

Interacting ProteinProtein ClassInteracts WithPrimary Function in TGF-β Pathway
p300/CBP Co-activatorSmad2, Smad3Enhances transcription via histone acetyltransferase (HAT) activity and direct acetylation of Smads. nih.govnih.gov
TGIF Co-repressorSmad2, Smad3Represses transcription by recruiting histone deacetylases (HDACs) and competing with co-activators. nih.gov
Sp1 Transcription FactorSmad2/3, p300/CBPCooperates with Smads to regulate target gene promoters. nih.gov

Non-Canonical Smad-Independent Signaling Pathways

In addition to the canonical Smad-dependent pathway, TGF-β can activate a variety of Smad-independent signaling cascades. nih.govresearchgate.net These are often referred to as non-canonical pathways and include the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. nih.govresearchgate.net The activation of these pathways is crucial for mediating the diverse and often context-dependent cellular responses to TGF-β, such as cell motility, apoptosis, and epithelial-mesenchymal transition (EMT). nih.govnih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK pathways are a series of protein kinase cascades that play a central role in signal transduction. TGF-β is known to activate all three major MAPK pathways: Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK. nih.govnih.gov This activation occurs independently of Smad proteins and involves upstream mediators such as TGF-β activated kinase 1 (TAK1) and TNF receptor-associated factor 6 (TRAF6). nih.govbosterbio.com

TGF-β can rapidly, though often weakly, activate the ERK pathway. nih.gov One identified mechanism involves the TGF-β receptor complex phosphorylating the adaptor protein ShcA on tyrosine residues. nih.govnih.gov This recruits the Grb2/SOS complex, which in turn activates Ras and the downstream Raf-MEK-ERK kinase cascade. nih.govnih.gov In some mesenchymal cells, TGF-β activates ERK through a PI3K-dependent mechanism that involves p21-activated kinase 2 (Pak2) phosphorylating c-Raf. plos.org

Significant crosstalk exists between the ERK and Smad pathways. Activated ERK can phosphorylate the linker region of R-Smads (Smad2/3). nih.govnih.gov This phosphorylation can have dual effects depending on the cellular context. In some cases, it inhibits the nuclear accumulation of the Smad complex and promotes its degradation, thereby antagonizing TGF-β signaling. nih.gov In other contexts, such as in human mesangial cells, ERK-dependent phosphorylation of the Smad3 linker region enhances its transcriptional activity and promotes the synthesis of target genes like collagen I. nih.govresearchgate.net This indicates that ERK signaling can either positively or negatively modulate the canonical Smad pathway to fine-tune cellular responses. nih.gov

The activation of JNK by TGF-β is a well-characterized non-canonical event. nih.gov This process is initiated by the TGF-β receptor complex, which can lead to the recruitment of TRAF6. researchgate.net TRAF6, in turn, activates TAK1, a MAP3K that subsequently activates MKK4, the direct upstream kinase for JNK. nih.gov Smads are not required for this initial activation of JNK. nih.gov

The crosstalk between the JNK and Smad pathways is complex and can involve positive feedback loops. plos.org In rat peritoneal mesothelial cells, TGF-β1 was found to induce a bimodal activation of JNK, with an early peak around 10 minutes and a second, sustained peak at 12 hours. plos.orgnih.gov The initial, rapid activation is Smad-independent. However, the second wave of JNK activation was found to be dependent on Smad3 activity. plos.orgnih.gov Furthermore, inhibition of JNK activation was shown to prevent the TGF-β1-induced activation and nuclear translocation of Smad3, suggesting a reciprocal positive regulation where JNK enhances Smad signaling, which in turn sustains JNK activation. plos.orgnih.gov This sustained signaling cascade is critical for driving processes like EMT. nih.gov

Similar to JNK, the p38 MAPK pathway is activated by TGF-β through the TAK1-MKK3/6 axis. nih.gov The activation of p38 by TGF-β is independent of Smads and is required for specific biological outcomes, such as apoptosis and EMT, in certain cell types. embopress.org For instance, in mouse mammary epithelial cells, TGF-β-induced apoptosis requires p38 activation but not Smad signaling. embopress.org

Crosstalk between the p38 and Smad pathways is critical for integrating cellular signals. Inhibition of the p38 pathway can attenuate TGF-β1-induced Smad3 protein expression and activation. nih.govspandidos-publications.com Conversely, the TGF-β/Smad pathway can influence p38 activation. nih.gov This bidirectional communication allows for the coordination of complex cellular programs. In some vascular smooth muscle cells, p38 MAPK acts as a crucial intermediary, linking TGF-β/Smad3 signaling to the activation of the pro-proliferative Akt pathway. nih.gov This demonstrates how non-canonical pathways can be integrated with the canonical Smad pathway to switch the cellular response to TGF-β. nih.gov

MAPK PathwayUpstream Activators (TGF-β dependent)Key Crosstalk Mechanism with Smad Pathway
ERK ShcA/Grb2/Ras; PI3K/Pak2/c-Raf nih.govnih.govplos.orgPhosphorylates R-Smad linker region, leading to either inhibition or enhancement of Smad activity. nih.govnih.gov
JNK TRAF6/TAK1/MKK4 nih.govBimodal activation; sustained JNK activation is Smad3-dependent, while JNK activity can enhance Smad3 nuclear translocation. plos.orgnih.gov
p38 MAPK TRAF6/TAK1/MKK3/MKK6 nih.govresearchgate.netp38 activity can be required for Smad3 expression/activation; Smad3 can signal via p38 to activate other pathways (e.g., Akt). nih.govnih.gov

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway Integration

The PI3K/Akt pathway is a central signaling node that regulates cell survival, growth, and proliferation. semanticscholar.orgportlandpress.com TGF-β can activate this pathway through several non-canonical mechanisms. nih.gov One recently elucidated mechanism involves the E3 ubiquitin ligase TRAF6. nih.gov TGF-β induces TRAF6 to polyubiquitylate the p85α regulatory subunit of PI3K, which promotes the formation of a complex between the TGF-β type I receptor (TβRI) and p85α, leading to PI3K and Akt activation. nih.gov This activation mechanism does not depend on the kinase activity of TβRI. nih.gov

The integration of PI3K/Akt and TGF-β/Smad signaling is multifaceted and can be both antagonistic and synergistic. In some contexts, activated Akt can suppress the canonical TGF-β pathway. For example, Akt can activate mTOR, which in turn can suppress Smad3, thereby inhibiting the tumor-suppressive functions of TGF-β. portlandpress.comresearchgate.net Conversely, the TGF-β/Smad3 pathway can positively regulate Akt signaling. nih.gov In vascular smooth muscle cells, TGF-β and Smad3 work together to enhance Akt phosphorylation and cell proliferation, a process mediated by p38 MAPK. nih.gov Immunoprecipitation studies have revealed a physical association between Smad3, p38, and Akt, suggesting that this activation involves the formation of a protein complex rather than de novo gene expression. nih.gov This highlights a mechanism where canonical Smad proteins can directly engage and activate components of non-canonical pathways to drive specific cellular outcomes. nih.gov

Rho-like GTPase Signaling Pathway Interactions

Transforming growth factor-beta (TGF-β) signaling, in addition to the canonical Smad pathway, activates non-canonical pathways, including the Rho-like GTPase signaling cascade, to regulate a multitude of cellular processes. frontiersin.org Rho GTPases, a family of small signaling G proteins, are critical regulators of cytoskeletal organization, cell motility, and adhesion. nih.govnih.gov The interaction between TGF-β and Rho GTPase pathways is crucial for mediating cellular responses such as epithelial-mesenchymal transition (EMT), cell migration, and actin cytoskeleton rearrangement. nih.govnih.gov

TGF-β can activate several members of the Rho family, including RhoA, Rac1, and Cdc42. cellsignal.commolbiolcell.orgqiagen.com The activation of RhoA by TGF-β is a well-documented process that often leads to the formation of actin stress fibers and focal adhesions. nih.govwikipedia.org This activation is mediated through Rho-associated coiled-coil forming protein serine/threonine kinases (ROCKs), which are downstream effectors of RhoA. nih.gov The TGF-β-induced activation of the RhoA/ROCK pathway is implicated in cytoskeletal reorganization and has been shown to be essential for processes like EMT in various cell types, including lens epithelial cells. nih.gov For instance, TGF-β1 treatment in human prostate carcinoma cells leads to the long-term assembly of stress fibers, a response that requires signaling via both Cdc42 and RhoA. molbiolcell.org

The mechanism of RhoA activation by TGF-β can be dependent on the TGF-β receptors but may occur independently of Smad signaling. nih.gov Studies have shown that the activity of the TGF-β type I receptor is necessary for RhoA activation. nih.gov However, the signaling can diverge downstream of the receptor, with some responses being Smad-dependent and others, like early membrane ruffling, being Smad-independent but reliant on Rho GTPases. molbiolcell.org For example, short-term TGF-β1 stimulation in prostate cancer cells induces the formation of lamellipodia, a process dependent on Cdc42 and RhoA activity but not on the Smad pathway. molbiolcell.org In contrast, long-term effects like stress fiber assembly require the cooperation of both Smad and Rho GTPase signaling pathways. molbiolcell.org

The interaction is not unidirectional; Rho GTPase signaling can also influence the Smad pathway. nih.gov This highlights a complex interplay where both pathways can modulate each other to fine-tune cellular responses to TGF-β.

Interactions of TGF-β with Rho-like GTPases
Rho GTPase Family MemberKey Downstream Effector(s)Cellular Outcome of Interaction with TGF-βSmad-dependency
RhoAROCK1, ROCK2, mDia1, mDia2Actin stress fiber formation, focal adhesion assembly, cytoskeletal reorganization, EMT. nih.govwikipedia.orgCan be both Smad-dependent and -independent. molbiolcell.orgnih.gov
Cdc42PAK, PKC, c-AblLamellipodia formation, regulation of cell adhesion. cellsignal.commolbiolcell.orgPrimarily Smad-independent for early responses. molbiolcell.org
Rac1-Regulation of cell adhesion, EMT, cell migration. nih.govcellsignal.comSynergistic role with Rho in EMT and cell motility. nih.gov

Cross-talk with Other Intracellular Signaling Networks

The cellular response to TGF-β is highly context-dependent, a characteristic largely attributable to the extensive cross-talk between the TGF-β signaling pathway and other major intracellular signaling networks. nih.gov This integration of signals allows cells to mount a specific and appropriate response to a complex array of extracellular cues. TGF-β can activate Smad-independent signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/AKT pathways, and also engages in significant interplay with pathways like the Notch signaling system. frontiersin.orgnih.govrndsystems.com

Cross-talk with MAPK Pathways The MAPK family, which includes extracellular-regulated kinases (ERKs), c-Jun amino-terminal kinases (JNKs), and p38 MAPKs, is frequently activated by TGF-β in a Smad-independent manner. nih.govnih.gov This activation can occur through the recruitment of TNF receptor-associated factor 6 (TRAF6), which in turn activates TGF-β-activated kinase 1 (TAK1), a key upstream kinase for both JNK and p38 pathways. nih.govresearchgate.net The interplay is bidirectional; MAPK pathways can also modulate TGF-β/Smad signaling. nih.gov For instance, Erk MAPK can phosphorylate Smad proteins in their linker region, which can alter their activity and nuclear localization. mdpi.com This cross-talk is crucial in regulating processes like EMT, cell differentiation, and apoptosis. nih.govnih.gov In some contexts, TGF-β and MAPK pathways have a synergistic effect, enhancing the expression of growth factors and cytokines. nih.govnih.gov

Cross-talk with PI3K/AKT Pathway The PI3K/AKT pathway is a central regulator of cell survival, growth, and proliferation. nyu.edu There are multiple points of intersection between the TGF-β and PI3K/AKT signaling cascades. nyu.eduresearchgate.net TGF-β can activate the PI3K/AKT pathway, in some cases through the E3 ubiquitin ligase TRAF6, which polyubiquitylates the PI3K regulatory subunit p85α, leading to PI3K activation. nih.govoncotarget.com This activation of PI3K/AKT by TGF-β can promote cell migration. nih.gov Conversely, the PI3K/AKT pathway can significantly modify the outcomes of TGF-β signaling. nyu.edu For example, activation of AKT can phosphorylate Smad3, which may switch the TGF-β response from being tumor-suppressive (inducing cell cycle arrest) to promoting oncogenesis by enhancing EMT and cell migration. nyu.eduresearchgate.net This interplay is particularly relevant in cancer, where PI3K/AKT activation can antagonize the cytostatic effects of TGF-β. nyu.edu

Cross-talk with Notch Signaling Pathway The Notch and TGF-β pathways, both critical for cell fate decisions during development, exhibit significant functional synergism and antagonism. nih.govresearchgate.net The integration of these two pathways can occur through direct protein-protein interactions between their core signaling components. nih.gov The Notch intracellular domain (NICD), the activated form of the Notch receptor, can directly interact with Smad3. nih.govresearchgate.net This interaction can synergistically activate the transcription of target genes. nih.gov For example, TGF-β can enhance the expression of the Notch target gene Hes-1 in a manner that is dependent on the Notch signaling component CSL. nih.gov Furthermore, TGF-β can induce the expression of the Notch ligand Jagged1, leading to a delayed, secondary wave of Notch-dependent signaling that is required for TGF-β-induced EMT. embopress.org This demonstrates a coordinated, multi-level integration of the two pathways to control complex cellular processes. embopress.org

Summary of TGF-β Cross-talk with Other Signaling Networks
Interacting PathwayKey Mediators of Cross-talkMechanism of InteractionFunctional Outcome
MAPK (Erk, JNK, p38)TAK1, TRAF6, Ras, Smad proteinsTGF-β activates MAPKKKs (e.g., TAK1); MAPKs can phosphorylate Smad linker regions. nih.govnih.govmdpi.comRegulation of EMT, cell motility, differentiation, and survival. nih.gov
PI3K/AKTTRAF6, p85α, Smad3TGF-β activates PI3K via TRAF6-mediated ubiquitylation of p85α; AKT can phosphorylate Smad3. nih.govresearchgate.netModulation of cell survival, migration; can switch TGF-β from tumor suppressor to promoter. nyu.edunih.gov
NotchNICD, Smad3, Jagged1, CSL, Hey1Direct protein interaction between NICD and Smad3; TGF-β induces expression of Notch ligand Jagged1. nih.govembopress.orgSynergistic regulation of target genes (e.g., Hes-1); control of cell fate and EMT. nih.govembopress.org

Regulation of Tgf β Signaling Activity

Ligand Activation and Bioavailability Regulation

The bioavailability of TGF-β ligands is a critical factor governing their signaling activity and function. mdpi.com This is determined by several processes, including the expression level of the ligand, its release into and storage within the extracellular matrix (ECM), the mechanisms by which it is activated, and its subsequent binding to receptors. mdpi.com These processes are subject to fine-tuned control in both normal and pathological states. mdpi.com When secreted from cells, TGF-β is sequestered in the ECM in a latent state and must undergo activation before it can bind to its receptors. nih.gov

Latent TGF-β Complex Activation Mechanisms

TGF-β is synthesized as a precursor molecule that includes a propeptide region in addition to the mature TGF-β homodimer. wikipedia.orgwikipedia.org Following synthesis, the precursor undergoes cleavage, but the mature TGF-β remains non-covalently associated with its propeptide, forming a latent complex. wikipedia.orgwikipedia.orguniprot.org Activation of this latent complex involves the release of the active TGF-β dimer, a process mediated by various mechanisms in the extracellular environment. frontiersin.orgnih.gov

Role of Latency-Associated Peptide (LAP)

The propeptide region of the TGF-β precursor is known as the Latency-Associated Peptide (LAP). wikipedia.orgwikipedia.orguniprot.org LAP plays a crucial role in maintaining the latency of TGF-β by non-covalently associating with the mature TGF-β dimer, effectively sequestering the bioactive growth factor and preventing its interaction with TGF-β receptors. nih.govontosight.ai This association is critical for the maintenance of the inactive state. ontosight.ai The removal or dissociation of LAP from the mature TGF-β is a critical step required for TGF-β activation. ontosight.ai

Involvement of Latent TGF-β Binding Proteins (LTBPs)

Latent TGF-β Binding Proteins (LTBPs) are important components of the extracellular matrix that interact with fibrillin microfibrils. nih.govnih.govresearchgate.net There are four isoforms in the human genome: LTBP-1, -2, -3, and -4. nih.govnih.govresearchgate.net LTBPs were initially identified for their role in forming latent complexes with TGF-β by covalently binding to the LAP via disulfide bonds, a process that occurs in the endoplasmic reticulum. nih.govnih.govresearchgate.net This association of LAP, TGF-β, and LTBP forms the Large Latent Complex (LLC). wikipedia.orgwikipedia.orgnih.gov While LTBPs were initially thought primarily to maintain TGF-β latency and target the latent growth factor to the ECM, it has also been shown that LTBP-1 can participate in TGF-β activation, including by integrins, and may also regulate activation by proteases and other factors. nih.govnih.govresearchgate.net LTBP-1 and LTBP-3 efficiently bind to all three TGF-β LAP isoforms, while LTBP-4 binds poorly only to TGF-β1 LAP, and LTBP-2 does not bind LAP. oup.com

Protease-Dependent Activation (e.g., Plasmin, MMPs)

Various proteases can activate latent TGF-β, including serine proteases like kallikreins and plasmin, as well as matrix metalloproteinases (MMPs). nih.govmdpi.comoup.comresearchgate.net These enzymes can activate latent TGF-β directly by digesting the LAP. oup.com Alternatively, proteolytic cleavage can indirectly activate latent TGF-β by digesting ECM molecules, leading to the release of a truncated LLC that is further processed to release TGF-β. oup.com

Plasmin has been shown to mediate TGF-β activation in various contexts, including in cocultures of endothelial cells and pericytes, in endothelial cells treated with retinoids, and on the surface of activated macrophages. nih.gov Activation by macrophages is dependent on plasmin and latent TGF-β bound at the cell surface by thrombospondin-1 (TSP-1) and CD36. nih.gov

Several MMPs, including MMP-2, MMP-9, MMP-3, MMP-13, and MMP-14 (MT1-MMP), can activate latent TGF-β in vitro. nih.govoup.com MMP-2 and MMP-9 are known to cleave latent TGF-β. wikipedia.orgwikipedia.org The LAP complex contains a protease-sensitive hinge region that can be a target for the liberation of TGF-β by proteases. wikipedia.orgwikipedia.org

Integrin-Mediated Activation (e.g., αvβ6, αvβ8)

Integrins, which are transmembrane cell adhesion molecules, play a significant role in the activation of latent TGF-β complexes. nih.govnih.govmdpi.com At least two members of the αv integrin family, αvβ6 and αvβ8, are known to activate latent TGF-β. nih.govbiologists.com This process allows integrins on one cell to activate TGF-β signals that can affect adjacent or nearby cells. nih.gov

The best-studied mechanism for integrin-mediated activation is direct activation through the exertion of traction forces between cells and the ECM. nih.govfrontiersin.orgresearchgate.netnih.gov Integrins like αvβ6 bind to an RGD motif present in LAP-β1 and LAP-β3. wikipedia.orgwikipedia.orgfrontiersin.orgbiologists.com Upon binding, adhesion-mediated cellular forces are generated and transmitted, leading to conformational changes in the latent complex that release active TGF-β. wikipedia.orgwikipedia.orgfrontiersin.org This force-dependent activation requires the attachment of proTGF-β through LTBP to the ECM, integrin attachment to the cytoskeleton, and cellular contraction. nih.gov The rigidity of the ECM can also influence integrin-mediated TGF-β activation. nih.gov

While the force-dependent mechanism is prominent, a protease-dependent mechanism involving integrins has also been suggested, particularly for αvβ8. nih.gov This mechanism may involve the recruitment of MMPs by integrins to facilitate LAP cleavage and release of TGF-β. nih.gov Alternatively, integrin binding might induce structural changes in LAP that make it more susceptible to protease cleavage. nih.gov

Integrin αvβ6 was the first integrin identified as a TGF-β1 activator, and its expression is often restricted to epithelia, increasing in response to wounding or inflammation. wikipedia.orgbiologists.com While αvβ6 can activate TGF-β1 and TGF-β3, TGF-β2 is generally resistant to this activation due to the absence of the canonical RGD motif in its LAP, although some studies suggest αvβ6 can activate TGF-β2 via a specialized binding motif. biologists.compnas.org Integrin-mediated latent TGF-β activation is considered critical in vivo, as demonstrated by mouse models with mutations in the integrin-binding motif of TGF-β1-LAP. nih.gov

Extracellular Matrix (ECM) Storage and Release Mechanisms

The extracellular matrix serves as a crucial reservoir for latent TGF-β, allowing for its controlled release and activation in response to specific local signals. nih.govfrontiersin.orgnih.govmdpi.com Following secretion, the Large Latent Complex (LLC), consisting of TGF-β, LAP, and LTBP, is rapidly deposited into the ECM. nih.govfrontiersin.orgnih.gov This deposition is facilitated by the association of LTBPs with ECM proteins such as fibrillin and fibronectin. frontiersin.orgnih.govmdpi.com By tethering latent TGF-β to the structural components of the ECM, the extracellular space effectively becomes a storage site, ensuring that TGF-β can be quickly mobilized and activated at sites where it is needed, rather than being diffusely active throughout the tissue. mdpi.comebi.ac.uk

Release of latent TGF-β from the ECM can occur through proteolytic cleavage, particularly at a protease-sensitive hinge region within the LTBP. frontiersin.orgoup.com This cleavage releases the LLC from the matrix, making it available for further activation processes. wikipedia.orgwikipedia.orgfrontiersin.org The controlled release from this ECM storage is a key aspect of regulating TGF-β bioavailability. frontiersin.org

ComponentRole in TGF-β Regulation
Latency-Associated Peptide (LAP)Maintains TGF-β in a latent state by non-covalent association, preventing receptor binding. nih.govontosight.ai
Latent TGF-β Binding Proteins (LTBPs)Form the Large Latent Complex (LLC) with TGF-β and LAP, target the LLC to the ECM, and can assist in TGF-β activation. nih.govnih.govnih.govresearchgate.netmdpi.comuniprot.org
Proteases (Plasmin, MMPs)Activate latent TGF-β by cleaving LAP or releasing the LLC from the ECM. nih.govmdpi.comoup.comresearchgate.net
Integrins (e.g., αvβ6, αvβ8)Activate latent TGF-β through force-dependent mechanisms by binding to LAP and exerting cellular traction, and potentially through protease recruitment. nih.govnih.govmdpi.combiologists.comnih.gov
Extracellular Matrix (ECM)Stores latent TGF-β (as LLC bound via LTBPs) as a reservoir for controlled release and localized activation. nih.govfrontiersin.orgnih.govmdpi.comebi.ac.uk

Receptor Internalization and Trafficking

The cellular response to TGF-β is significantly influenced by the dynamic trafficking of its receptors, the type I (TβRI) and type II (TβRII) serine/threonine kinase receptors, from the cell surface into endocytic compartments. This internalization process can either facilitate signal transduction or target the receptors for degradation, thereby modulating the intensity and duration of the TGF-β signal. Two primary endocytic pathways are involved in TGF-β receptor internalization: clathrin-mediated endocytosis and caveolae-mediated endocytosis. mdpi.comnih.govpor-journal.comoup.com

Clathrin-Mediated Endocytosis and Signal Enhancement

Clathrin-mediated endocytosis is a well-characterized pathway initiated by the assembly of clathrin coats on the plasma membrane, leading to the formation of clathrin-coated vesicles. TGF-β receptors, particularly TβRI and TβRII, can be internalized through this route. mdpi.comnih.govoup.com This process is often facilitated by adaptor proteins such as AP2, which directly interacts with TβRI and TβRII. oup.com

Internalization via clathrin-coated pits and subsequent trafficking to early endosomes is generally associated with the enhancement of Smad-dependent TGF-β signaling. mdpi.comnih.govpor-journal.comoup.comresearchgate.net Early endosomes, marked by proteins like EEA1 (early endosomal antigen 1), serve as critical signaling platforms. mdpi.comnih.govpor-journal.comresearchgate.net Within these endosomes, the activated TGF-β receptor complex can efficiently interact with and phosphorylate receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. mdpi.comresearchgate.net The adaptor protein SARA (Smad anchor for receptor activation) is often localized to early endosomes and facilitates the association between R-Smads and the activated receptor complex, thereby promoting Smad activation and the subsequent propagation of the signal to the nucleus. mdpi.comoup.comresearchgate.netnih.govbiologists.com Inhibitors of clathrin-dependent endocytosis have been shown to enhance TGF-β signaling and responses, further supporting the role of this pathway in signal potentiation. biologists.com From early endosomes, receptors can also be sorted to recycling endosomes, mediated by proteins like Rab11, allowing them to return to the cell surface and participate in further rounds of signaling. mdpi.comnih.govresearchgate.net

Caveolae-Mediated Endocytosis and Receptor Degradation

Caveolae are small, cholesterol- and sphingolipid-rich invaginations of the plasma membrane, characterized by the presence of the protein Caveolin-1. mdpi.comnih.gov TGF-β receptors can also be internalized through a caveolae-mediated pathway. mdpi.comnih.govpor-journal.comoup.com This route is often linked to the attenuation of TGF-β signaling, primarily by directing receptors towards degradation. mdpi.comnih.govpor-journal.com

Internalization via caveolae can promote the association of the TGF-β type I receptor with Smad7, an inhibitory Smad. mdpi.comresearchgate.net Smad7 can interfere with the interaction between R-Smads and the type I receptor, thereby inhibiting R-Smad activation. mdpi.com Furthermore, Smad7 can recruit E3 ubiquitin ligases, such as Smurf2 (Smad ubiquitin regulatory factor 2), to the receptor complex. mdpi.comresearchgate.netfrontiersin.org Smurf2 mediates the polyubiquitination of the receptors, targeting them for degradation via the proteasome or lysosomes. mdpi.comresearchgate.netfrontiersin.org This ubiquitination-dependent degradation pathway reduces the number of functional receptors available at the cell surface and in signaling endosomes, thus terminating or reducing the duration of the TGF-β signal. mdpi.comresearchgate.netfrontiersin.org While clathrin- and caveolae-mediated pathways have been historically viewed as independent, there is evidence suggesting that these pathways can converge, with internalized receptors from both routes potentially ending up in shared endosomal compartments that participate in both signaling and degradation. nih.govnih.gov

Post-Translational Modifications (PTMs) of Signaling Components

Post-translational modifications (PTMs) are crucial regulatory mechanisms that rapidly and reversibly alter the function, localization, stability, and interaction of proteins within the TGF-β signaling pathway. Phosphorylation, ubiquitination, and acetylation are among the key PTMs that fine-tune the cellular response to TGF-β. nih.govdiva-portal.orgnih.govdiva-portal.org

Phosphorylation Dynamics of Receptors and Smads

Phosphorylation is a cornerstone of TGF-β signal transduction. Upon ligand binding, the constitutively active TβRII recruits and phosphorylates the GS domain of TβRI, activating its kinase activity. nih.govdiva-portal.orgnih.govnih.gov Activated TβRI then phosphorylates the receptor-regulated Smads (Smad2 and Smad3) at specific serine residues in their C-terminal SSXS motif. mdpi.comnih.govdiva-portal.orgnih.govelifesciences.orgplos.orgmolbiolcell.orgijstemcell.com This phosphorylation is essential for R-Smad activation, promoting a conformational change that allows them to dissociate from inhibitory complexes and interact with the common mediator Smad4. molbiolcell.orgresearchgate.net The phosphorylated R-Smad/Smad4 complex then translocates to the nucleus to regulate target gene expression. mdpi.comnih.govdiva-portal.orgdiva-portal.orgmolbiolcell.orgijstemcell.comresearchgate.netdtic.mil

Beyond the canonical C-terminal phosphorylation by the receptors, Smads can also be phosphorylated at residues in their linker region by other kinases, such as those in the MAPK pathway (e.g., Erk). por-journal.complos.org Linker phosphorylation can modulate Smad activity, nuclear translocation, and interaction with other proteins, adding another layer of complexity to the signaling dynamics. plos.org Receptor phosphorylation itself is also subject to regulation, influencing receptor activation and downstream signaling initiation. nih.gov

Ubiquitination and Proteasomal Degradation

Ubiquitination, the covalent attachment of ubiquitin to a target protein, is a critical PTM that can have diverse effects on TGF-β signaling components, including targeting them for proteasomal degradation or altering their localization and interactions. frontiersin.orgnih.govreactome.orgnih.govnih.govtandfonline.comoup.com

Both TGF-β receptors and Smad proteins are subject to ubiquitination. frontiersin.orgnih.govnih.govnih.govtandfonline.comoup.com E3 ubiquitin ligases play a key role in recognizing and conjugating ubiquitin to these proteins. nih.govtandfonline.comoup.com Smurf proteins (Smurf1 and Smurf2) are well-known HECT-type E3 ligases that negatively regulate TGF-β signaling by promoting the ubiquitination and proteasomal degradation of TβRI and R-Smads (Smad2 and Smad3), often in conjunction with the inhibitory Smad7. frontiersin.orgnih.govtandfonline.comoup.com This feedback mechanism helps to attenuate the signal. frontiersin.orgijstemcell.comnih.gov

Conversely, some E3 ligases can positively regulate TGF-β signaling by targeting negative regulators for degradation. For example, the E3 ligase Arkadia promotes the ubiquitination and proteasomal degradation of inhibitory proteins like Smad7, c-Ski, and SnoN, thereby enhancing TGF-β responses. nih.govtandfonline.comoup.com Ubiquitination of activated Smad complexes in the nucleus can also lead to their proteasomal degradation, providing a mechanism for terminating the transcriptional response. reactome.orgnih.gov Different types of ubiquitin chains (e.g., K48-linked for degradation, K63-linked for non-degradative functions) add further specificity to the regulatory outcomes of ubiquitination in the TGF-β pathway. tandfonline.comoup.com

Acetylation of Smad Proteins

Acetylation, the addition of an acetyl group to lysine (B10760008) residues, is another important PTM that regulates the activity of Smad proteins. diva-portal.orgresearchgate.netdtic.mildtic.miluniprot.org Acetylation of Smads, particularly Smad2 and Smad3, has been shown to influence their transcriptional activity and localization. nih.govdiva-portal.orgresearchgate.netdtic.mildtic.miluniprot.org

Co-activators with intrinsic acetyltransferase activity, such as p300/CBP (CREB-binding protein), can acetylate Smad proteins. diva-portal.orgresearchgate.netdtic.mildtic.miluniprot.org This acetylation can be stimulated by TGF-β signaling. dtic.mildtic.miluniprot.org Acetylation of Smad2, for instance, can occur in its MH1 domain and has been linked to enhanced DNA binding activity and increased transcriptional activity. diva-portal.orgresearchgate.netdtic.mildtic.mil Smad3 can be acetylated in its MH2 domain, and this modification has also been shown to positively regulate its transcriptional activity. nih.govuniprot.org

SUMOylation of Smad Proteins and Co-regulators

Small Ubiquitin-like Modifier (SUMO) modification, or SUMOylation, is a post-translational modification that plays a significant role in regulating the activity and localization of various proteins, including components of the TGF-β signaling pathway. SUMOylation of Smad proteins and their co-regulators can influence their stability, complex formation, nuclear translocation, and transcriptional activity.

Smad2 and Smad3, the receptor-regulated Smads (R-Smads) in the TGF-β pathway, and Smad4, the common mediator Smad (Co-Smad), are known to undergo SUMOylation. For Smad2, SUMOylation has been shown to enhance its transcriptional activity and protein stability. This modification can increase the phosphorylation of Smad2 and promote the formation of the Smad2-Smad4 complex, thereby facilitating their nuclear translocation nih.govresearchgate.net. SUMOylation of Smad2 is predominantly mediated by SUMO1 at specific lysine residues, with PIAS2α identified as a primary E3 ligase, while SENP1 acts as a deSUMOylating enzyme nih.gov.

Smad3 can be SUMOylated in its MH2 domain, a modification that has been demonstrated to prevent TGF-β-induced Smad3 phosphorylation nih.gov. SUMOylation can also stimulate the nuclear export of Smad3, reducing its binding to DNA nih.govfrontiersin.org.

Smad4 is also a target for SUMOylation, with reported modification sites at Lys-113 in the MH1 domain and Lys-159 in the linker region nih.govfrontiersin.orgnih.gov. Smad4 SUMOylation can be amplified by various PIAS proteins, including PIAS1, PIASx-α, PIASx-β, and PIASy frontiersin.org. The role of Smad4 SUMOylation in TGF-β transcriptional regulation has been reported to both enhance and inhibit transcriptional activity depending on the context researchgate.netfrontiersin.orgnih.gov. For instance, SUMOylation of Smad4 may prevent its ubiquitylation, thus protecting it from degradation and enhancing TGF-β-induced Smad signaling nih.gov. Conversely, it has also been reported to repress Smad-mediated transcription by recruiting co-repressors like Daxx nih.gov.

Beyond the Smad proteins themselves, other co-regulators involved in TGF-β signaling can also be SUMOylated, further contributing to the fine-tuning of the pathway. For example, SUMOylated PML (Promyelocytic Leukemia protein) has been shown to promote the production of fibrosis-related proteins, which are often downstream targets of TGF-β signaling nih.gov. Conversely, SUMOylation of Smad nuclear interacting protein 1 (SNIP1) can inhibit the production of these proteins by blocking the formation of the Smad complex and preventing the interaction between p300 and Smads nih.gov.

ADP-Ribosylation in Smad-mediated Transcription

ADP-ribosylation, a post-translational modification catalyzed by poly(ADP-ribose) polymerases (PARPs), has emerged as a regulatory mechanism influencing Smad-mediated transcription in the context of TGF-β signaling. This modification can affect the ability of Smad complexes to bind DNA and regulate gene expression.

Poly(ADP-ribose) polymerase-1 (PARP-1) has been identified as a Smad-interacting partner nih.gov. PARP-1 can ADP-ribosylate Smad3 and Smad4, particularly in their MH1 domains nih.govnih.gov. This modification has been shown to interfere with the DNA binding of Smad4, leading to attenuated Smad-mediated transcription nih.govnih.gov. Similarly, ADP-ribosylation of Smad3 by PARP-1 also results in the dissociation of Smad complexes from DNA, thereby attenuating TGF-β responses nih.govnih.gov. These findings suggest that ADP-ribosylation of Smad proteins by PARP-1 is a key step in controlling the strength and duration of Smad-mediated transcription nih.gov.

Interestingly, while some studies indicate that ADP-ribosylation by PARP-1 attenuates Smad activity, other research suggests that activation of PARP1 is required for TGF-β1-induced Smad3 phosphorylation and nuclear accumulation in certain cell types, such as vascular smooth muscle cells plos.org. In this context, poly(ADP-ribosyl)ation of phosphorylated Smad3 by PARP1 increased its DNA binding activity and promoted Smad-SBE complex formation in the nucleus plos.org. This highlights the context-dependent nature of ADP-ribosylation's effect on Smad function.

Intracellular Negative Feedback Mechanisms

Intracellular negative feedback mechanisms are crucial for limiting the magnitude and duration of TGF-β signaling, preventing excessive or prolonged pathway activation that could lead to detrimental effects. Several proteins act as key negative regulators within the cell, including inhibitory Smads (I-Smads) and proto-oncoproteins like Ski and SnoN.

Inhibitory Smads (I-Smads): Smad6 and Smad7 Function

Inhibitory Smads (I-Smads), specifically Smad6 and Smad7, are critical intracellular antagonists of TGF-β family signaling nih.govresearchgate.netaacrjournals.orgsdbonline.orgoup.com. They function in a negative feedback loop, with their expression often induced by TGF-β family members themselves nih.govsdbonline.org.

Smad7 is a key negative regulator of TGF-β signaling and can inhibit signaling from all seven type I receptors of the TGF-β family researchgate.net. It exerts its inhibitory effects through multiple mechanisms. Smad7 can form stable complexes with activated type I receptors, thereby blocking the phosphorylation and activation of receptor-regulated Smads (R-Smads), such as Smad2 and Smad3 researchgate.netsdbonline.orgoup.com. This interaction prevents the proper propagation of the TGF-β signal sdbonline.orgnih.gov. Additionally, Smad7 can recruit ubiquitin E3 ligases, such as Smurf1 and Smurf2, leading to the ubiquitination and subsequent degradation of activated type I receptors oup.com. In the nucleus, Smad7 can further antagonize TGF-β/Smad-mediated transcription by interacting with transcriptional repressors or by disrupting the formation of functional Smad-DNA complexes nih.govoup.com. Smad7 continuously shuttles between the nucleus and cytoplasm, allowing it to provide negative feedback in multiple cellular compartments nih.gov.

Smad6, while closely related to Smad7, exhibits distinct specificities nih.govresearchgate.netsdbonline.org. Smad6 preferentially inhibits Smad signaling from bone morphogenetic protein (BMP) type I receptors, specifically BMPR1A and BMPR1B researchgate.net. Similar to Smad7, Smad6 can interfere with the phosphorylation of R-Smads by forming stable associations with type I receptors sdbonline.org. Smad6 can also function as a transcriptional corepressor in the nucleus, for instance, by interacting with Hoxc-8 or by binding to DNA and recruiting histone deacetylases (HDACs) or CtBP to inhibit target gene transcription sdbonline.orgoup.com.

The induction of Smad6 and Smad7 expression by TGF-β family members provides a direct negative feedback loop that helps to control the intensity and duration of the signaling response nih.govsdbonline.org.

Ski and SnoN Proto-oncoproteins in Smad Repression

The proto-oncoproteins Ski and SnoN (Ski-related novel protein N) are potent negative regulators of TGF-β signaling nih.govebi.ac.ukreactome.orgembopress.orgsdbonline.org. They function primarily by interacting with Smad proteins and repressing their transcriptional activity.

Ski and SnoN interact simultaneously with both R-Smads (Smad2/3) and the Co-Smad (Smad4) nih.govebi.ac.uk. By binding to the Smad heteromeric complexes, they block the ability of these complexes to activate transcription of TGF-β target genes nih.govebi.ac.uk. This repression can be achieved through several mechanisms, including competing with transcriptional coactivators like p300 for binding to Smads and recruiting transcriptional corepressors, such as N-CoR and associated histone deacetylase complexes reactome.orgembopress.orgsdbonline.orgmdpi.com.

The interaction between Smads and Ski/SnoN is often observed under basal conditions and can decrease upon TGF-β stimulation, at least initially embopress.org. TGF-β can induce the proteasome-mediated degradation of SnoN in many cell types, which helps to release the repression of Smad complexes and allow for the activation of target genes nih.govsdbonline.org. However, in some contexts, TGF-β can also induce increased expression of SnoN later in the signaling response, potentially contributing to the termination of Smad-mediated transactivation embopress.orgsdbonline.org.

High levels of Ski or SnoN can promote cell proliferation by inhibiting the growth inhibitory signals mediated by Smads nih.gov. Their ability to bind to and repress Smad proteins is considered important for their transforming activity nih.gov.

Epigenetic Regulation of TGF-β Pathway Components

DNA Methylation of Promoter Regions

DNA methylation, particularly in the promoter regions of genes, is a key epigenetic modification that typically leads to gene silencing. The methylation status of promoters of TGF-β pathway components and target genes can significantly impact the outcome of TGF-β signaling.

Studies have shown that DNA methylation can regulate the transcription of genes involved in the TGF-β pathway oup.com. For example, the promoter regions of certain TGF-β target genes can be hypermethylated, leading to their silencing and affecting cellular responses to TGF-β mdpi.comnih.gov. Conversely, active DNA demethylation at specific loci, potentially promoted by R-Smads, can facilitate the rapid induction of target genes in response to TGF-β oup.com.

TGF-β itself can influence DNA methylation patterns. It has been shown to induce global changes in DNA methylation in certain cell types, such as ovarian cancer cells during epithelial-to-mesenchymal transition (EMT) nih.gov. These changes can include hypermethylation of key genes nih.gov. TGF-β can regulate the expression and activity of DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining DNA methylation patterns nih.govamegroups.org. In cancer cells, TGF-β has been reported to mediate an increase in DNMT expression, contributing to promoter methylation of various genes amegroups.org.

The methylation status of promoters can contribute to the contextual duality of TGF-β's function, where it can act as a tumor suppressor in early stages and a tumor promoter in later stages nih.gov. For instance, hypomethylation of the SNAI1 promoter has been associated with poor-prognosis hepatocellular carcinoma, where TGF-β can promote EMT and tumor progression nih.gov.

Histone Modifications Affecting Gene Expression

Histone modifications are post-translational alterations to histone proteins that can alter chromatin structure and accessibility, thereby influencing gene transcription. These modifications include acetylation, methylation, phosphorylation, and ubiquitination. nih.gov The interplay between TGF-β signaling and histone modifications is a crucial aspect of gene regulation. oup.com

SMAD proteins, key transducers of TGF-β signals, interact with various epigenetic regulators, including histone modifiers. oup.com For instance, the MHII domain of SMAD proteins has been shown to interact directly with histone acetyltransferases (HATs) like P300/CBP. oup.com Acetylation of histones by HATs generally leads to a more open chromatin structure, making DNA more accessible to transcription factors and thereby promoting gene expression. oup.com Acetylation of R-SMADs themselves by P300/CBP can also alter their transcriptional activity, potentially by affecting DNA binding affinity. oup.com Acetylation of SMAD3 by P300/CBP upon TGF-β signaling has been shown to significantly augment the transcription of SMAD-targeted genes. oup.com Conversely, R-SMADs can also form complexes with histone deacetylases (HDACs), which remove acetyl groups from histones, leading to a more condensed chromatin structure and repression of TGF-β responsive genes. oup.com HDACs are key components of repressor complexes such as the NURD and Sin3A complexes. oup.com

Histone methylation is another critical modification that can either activate or repress gene expression depending on the specific lysine residue and the degree of methylation. oup.com Histone demethylases also influence TGF-β signaling, either through direct interaction with R-SMADs or by regulating the expression of genes induced by TGF-β. oup.com For example, in mouse embryonic stem cells, KDM6B interacts with SMAD1/5 or SMAD2/3 at promoter regions, leading to the upregulation of gene expression by relieving repressive chromatin effects. oup.com

Research highlights the context-dependent nature of these interactions. In human embryonic stem cells, the interaction between SMAD2 and EZH2, a histone methyltransferase, induced by activin A (a member of the TGF-β superfamily) leads to a decrease in H3K27me3 levels, which is essential for mesendodermal differentiation. oup.com This indicates that TGF-β signaling can modify the activity of histone methyltransferases in a signal-dependent manner. oup.com

Studies have also linked TGF-β-induced histone modifications to specific disease contexts. In pulmonary fibrosis, inhibition of LSD1 (lysine-specific demethylase-1) reduces fibrosis by suppressing TGF-β/Smad3 signaling via repressive H3K9 methylation. ahajournals.org Histone methylation modifications H3K4 and H3K9 have also been implicated in the progression of cardiac fibrosis. ahajournals.org These findings support a conserved role for histone demethylation in the TGF-β regulation of fibroblast activation and fibrotic gene expression. ahajournals.org

Furthermore, some studies suggest a link between TGF-β signaling and the heterochromatinizing histone mark H3K9me3. nih.govresearchgate.net There is evidence for signal-dependent interactions between R-Smads and histone methyltransferases. nih.govresearchgate.net For instance, SMAD1/5 interacts with the H3K9 methyltransferase SUV39H, potentially increasing H3K9me3 levels and leading to gene silencing by recruiting NURD complexes. nih.gov

MicroRNA (miRNA) Modulation of TGF-β Signaling Molecules

MicroRNAs (miRNAs) are small, non-coding RNA molecules that regulate gene expression at the post-transcriptional level by binding to target messenger RNAs (mRNAs), leading to translational repression or mRNA degradation. mdpi.comoup.com The TGF-β signaling pathway and miRNA pathways exhibit reciprocal crosstalk, with miRNAs modulating various components of the TGF-β pathway and TGF-β signaling influencing miRNA expression and biogenesis. mdpi.comnih.govfrontiersin.org

Computational predictions suggest that multiple components of the TGF-β signaling pathway are targeted by numerous miRNAs. nih.gov Experimental validation has confirmed that several miRNAs modulate TGF-β signaling at multiple levels, targeting ligands, receptors, R-Smads, co-Smads, I-Smads, non-Smad pathway components, and downstream targets. nih.gov

Many miRNAs targeting TGF-β receptors, particularly the type II receptor (TβR-II), have been identified in various contexts, including cancer. nih.gov These miRNAs, such as miR-21, the miR-17/92 cluster, miR-106b, miR-211, and miR-590, can influence cellular processes like proliferation, invasion, and resistance to chemotherapy. nih.gov

Some TGF-β-regulated miRNAs target components of the TGF-β signaling pathway itself, forming feedback loops. nih.gov For example, the miR-200 family, which is downregulated by TGF-β, targets TGF-β, TβR-I, and Smad2. nih.gov The downregulation of the miR-200 family by TGF-β can thus enhance TGF-β signaling and processes like epithelial-mesenchymal transition (EMT). nih.gov Conversely, miR-182, which is inducible by TGF-β, targets Smad7, an inhibitory Smad, thereby modulating a negative feedback loop and potentially potentiating TGF-β-induced EMT and metastasis. nih.gov

miRNAs can also regulate TGF-β signaling by convergently suppressing a range of downstream TGF-β target genes. nih.gov The miR-106b/205 cluster, for instance, targets downstream effectors like p21 and Bim, disrupting TGF-β-dependent cell cycle arrest and apoptosis. nih.gov The miR-17/92 cluster also targets multiple TGF-β signaling components and suppresses TGF-β-responsive genes like p21 and Bim, inhibiting the effects of TGF-β signaling. nih.gov

Specific miRNAs have been implicated in regulating TGF-β signaling in particular diseases. In pulmonary fibrosis, dysregulated miRNAs are linked to the pathogenesis by targeting components of the TGF-β pathway. mdpi.com For example, miR-21 is considered a critical pro-fibrotic miRNA that targets Smad7, enhancing the TGF-β signaling pathway. mdpi.com miR-26a has been identified as targeting Smad4, inhibiting its nuclear translocation and blocking downstream TGF-β signaling events, thereby alleviating fibrosis in experimental models. mdpi.com miR-9-5p has been shown to prevent myofibroblast differentiation and migration by inhibiting the Smad-dependent TGF-β pathway, with TGF-βRII identified as a target. mdpi.com

The reciprocal regulation also involves TGF-β signaling influencing miRNA expression and biogenesis. mdpi.comnih.govfrontiersin.org TGF-β can modulate miRNA expression at both transcriptional and post-transcriptional levels. nih.gov R-Smads can directly influence miRNA biogenesis by modulating Drosha-mediated pri-miRNA processing, demonstrating a transcription-independent function of Smads. nih.gov The pre-miRNAs of some TGF-β/BMP-regulated miRNAs contain a conserved sequence similar to the Smad binding element, allowing direct interaction with Smads and influencing pri-miRNA processing. nih.gov

The complex interplay between TGF-β signaling and miRNAs highlights a fine-tuning mechanism for cellular responses. nih.gov This crosstalk is crucial in various biological processes and disease development, including cancer progression and fibrosis. mdpi.comnih.govfrontiersin.orgfrontiersin.org

Tgf β in Fundamental Cellular Processes

Regulation of Cell Proliferation and Growth Arrest

TGF-β is a well-documented regulator of cell proliferation, capable of inducing growth arrest in many cell types. wikipedia.orgnih.govpsu.eduoup.com This growth inhibitory effect is a key aspect of its role as a tumor suppressor in normal cells. wikipedia.orgspandidos-publications.com The mechanisms underlying TGF-β-induced growth arrest are primarily mediated through its influence on the cell cycle machinery. dovepress.compsu.edu

Context-Dependent Pro- versus Anti-proliferative Effects

While TGF-β is widely recognized for its anti-proliferative effects on many cell types, including epithelial cells, endothelial cells, hematopoietic cells, and glial cells, its effects can be strikingly different in other contexts. nih.govnih.govpsu.eduoup.com In certain mesenchymal-derived cells, for instance, TGF-β can act as a mitogen, promoting cell proliferation. psu.edu This context-dependent nature is a hallmark of TGF-β signaling. nih.gov For example, TGF-β treatment of smooth muscle cells can induce the expression of Platelet-Derived Growth Factor (PDGF), which then acts in an autocrine manner to promote cell proliferation. nih.gov Similarly, TGF-β can induce proliferation in renal fibroblasts by inducing the expression of basic fibroblast growth factor 2 (FGF-2). nih.gov The reasons for this differential response are not fully understood but may involve the induction of negative regulators of TGF-β signaling, such as SnoN, in some cell types. nih.gov

In cancer, the context-dependent nature of TGF-β's effects is particularly evident. While it can inhibit the growth of many early-stage cancer cells, advanced cancers often become resistant to its anti-proliferative effects and can even co-opt TGF-β signaling to promote proliferation, invasion, and metastasis. wikipedia.orgmdpi.comoup.com

Cell Cycle Modulator Gene Expression Control (e.g., c-Myc, CDKIs)

A primary mechanism by which TGF-β induces cell cycle arrest, particularly in the G1 phase, is through the modulation of key cell cycle regulatory genes. dovepress.comnih.govpsu.eduoup.comspandidos-publications.compnas.org TGF-β signaling leads to the repression of growth-promoting transcription factors, notably c-Myc, and the induction of specific cyclin-dependent kinase inhibitors (CDKIs). dovepress.comnih.govpsu.eduspandidos-publications.compnas.orgresearchgate.netnih.gov

TGF-β suppresses the expression of c-Myc, a transcription factor essential for G1 to S phase progression. nih.govpsu.eduresearchgate.netnih.govaacrjournals.org Downregulation of c-Myc is considered crucial for TGF-β-induced growth arrest, and its overexpression can lead to TGF-β resistance. nih.govnih.gov

Concurrently, TGF-β induces the expression of several CDK inhibitors, including p15INK4B, p21CIP1, and p27KIP1. dovepress.comnih.govpsu.eduspandidos-publications.compnas.orgresearchgate.net These inhibitors bind to and inactivate cyclin-dependent kinases (CDKs), which are responsible for driving cell cycle transitions. dovepress.compsu.edupnas.org For instance, p15INK4B specifically inhibits CDK4/6, while p21CIP1 and p27KIP1 can inhibit cyclin E-CDK2 complexes. nih.govpsu.edupnas.org The induction of p15INK4B by TGF-β can displace p27KIP1 from cyclin D-CDK4/6 complexes, allowing p27KIP1 to then inhibit CDK2. psu.edunih.gov

TGF-β also influences other cell cycle regulators, such as repressing the expression and activity of Cdc25A, a phosphatase that activates CDKs. nih.govpsu.edupnas.org The combined effect of c-Myc repression and CDKI induction, along with other mechanisms, leads to the observed G1 cell cycle arrest. dovepress.comnih.govpsu.eduresearchgate.net

Here is a table summarizing the effects of TGF-β on key cell cycle modulators:

Cell Cycle ModulatorEffect of TGF-βMechanism/ConsequenceReferences
c-MycRepression/DownregulationEssential for G1-S progression; repression contributes to growth arrest. Overexpression confers resistance to TGF-β. nih.govpsu.eduresearchgate.netnih.govaacrjournals.org
p15INK4BInduction/UpregulationCDK inhibitor; inhibits CDK4/6; contributes to G1 arrest. dovepress.comnih.govpsu.eduspandidos-publications.compnas.orgresearchgate.net
p21CIP1Induction/UpregulationCDK inhibitor; inhibits cyclin E-CDK2; contributes to G1 arrest. dovepress.comnih.govpsu.eduspandidos-publications.compnas.org
p27KIP1Increased activity/Expression (context-dependent)CDK inhibitor; inhibits cyclin E-CDK2; contributes to G1 arrest. Can be displaced by p15INK4B. dovepress.comnih.govpsu.eduspandidos-publications.com
Cdc25ARepression/DownregulationPhosphatase that activates CDKs; repression contributes to G1 arrest. nih.govpsu.edupnas.org

Control of Cellular Differentiation

TGF-β superfamily members are crucial regulators of cellular differentiation during development and in adult tissues. wikipedia.orgnih.govnih.gov TGF-β itself has diverse effects on the differentiation of various cell types, often promoting or inhibiting lineage-specific differentiation in a context-dependent manner. nih.gov

Mesenchymal Cell Differentiation (e.g., Myofibroblasts, Chondrocytes)

TGF-β is a potent inducer of myofibroblast differentiation from various mesenchymal cell populations, including fibroblasts and mesenchymal stem cells (MSCs). pnas.orgplos.org Myofibroblasts are characterized by increased expression of alpha-smooth muscle actin (α-SMA), enhanced contractility, and the deposition of extracellular matrix proteins like type I collagen and fibronectin. pnas.orgplos.org This process is critical for wound healing but can contribute to fibrosis if unregulated. pnas.orgplos.org TGF-β1, in particular, has been shown to stimulate proliferation of MSCs and fibroblasts and subsequently induce their differentiation into myofibroblasts. pnas.org Research indicates that TGF-β1 induces nuclear accumulation of RUNX1, a transcription factor essential for MSC proliferation and a modulator of their differentiation to myofibroblasts. pnas.org

TGF-β also plays a significant role in chondrogenic differentiation, the process by which mesenchymal cells differentiate into chondrocytes, the cells of cartilage. nih.govmdpi.com TGF-β, particularly TGF-β1 and TGF-β3, are used to induce chondrogenic differentiation in MSCs from various sources. mdpi.com While TGF-β is important in the early stages of chondrogenesis, its effects can be complex and dependent on the stage of differentiation and concentration. nih.govmdpi.comresearchgate.net Some studies suggest that TGF-β can inhibit early chondrogenic induction but is required at later stages. nih.gov TGF-β also influences the expression of proteins involved in cartilage matrix formation and homeostasis. mdpi.comresearchgate.net

Adipocyte Differentiation Regulation

TGF-β is generally considered a negative regulator of adipogenesis, the differentiation of preadipocytes into mature adipocytes. nih.govmdpi.comnih.govresearchgate.net Studies have shown that TGF-β inhibits the early stages of adipocyte differentiation in cell lines like 3T3-L1 and 3T3-F442A. nih.govnih.gov This inhibition is associated with the repression of key adipogenic transcription factors, such as CCAAT/enhancer binding proteins (C/EBPs) and peroxisome proliferator-activated receptor-gamma (PPARγ). nih.govmdpi.com TGF-β can also increase the proliferation of preadipocytes, thereby expanding the progenitor pool while simultaneously inhibiting their differentiation. nih.gov

However, the role of TGF-β in adipogenesis can be complex and may depend on the stage of differentiation. portlandpress.com Some research suggests that while early exposure to TGF-β inhibits adipogenesis, treatment of mature adipocytes with TGF-β1 can enhance the expression of thermogenic markers, suggesting a potential role in influencing adipocyte function or promoting differentiation towards a brown or beige adipose tissue phenotype under specific conditions. portlandpress.com The expression levels of TGF-β receptors and downstream signaling molecules like Smads also change during adipocyte differentiation, influencing the cellular response to TGF-β. nih.govresearchgate.netportlandpress.com

Neuronal and Glial Cell Differentiation

TGF-β superfamily members are crucial for the proper development and function of the nervous system, regulating processes from initial formation to stem cell lineage commitment. mdpi.commdpi.comnih.gov TGF-β itself plays a role in the differentiation of both neuronal and glial cells. mdpi.comfrontiersin.orgnih.gov

In the developing nervous system, TGF-β has been shown to inhibit the proliferation of neural crest cells while increasing neurogenesis. mdpi.com It can exert anti-mitotic effects on neural progenitors and increase the expression of neuronal markers. mdpi.com TGF-β is also required for neuronal survival. mdpi.com

TGF-β is also involved in glial cell differentiation, including astrocytes and Schwann cells. mdpi.comnih.govfrontiersin.orgnih.gov Studies have demonstrated that TGF-β1 can promote the differentiation of radial glial cells, a major neural stem cell population in the developing cerebral cortex, into astrocytes both in vitro and in vivo. frontiersin.orgnih.gov This process involves the activation of Smad and potentially other signaling pathways. nih.gov In the peripheral nervous system, TGF-β regulates Schwann cell proliferation induced by neuronal contact. mdpi.com

The effects of TGF-β on neural and glial differentiation can be dependent on the specific isoform, concentration, and the developmental stage or region of the nervous system. mdpi.comnih.govnih.gov

Hematopoietic Stem Cell Lineage Commitment and Differentiation

TGF-β plays a significant role in regulating hematopoiesis, particularly as a growth inhibitor of hematopoietic stem and progenitor cells (HSPCs) in vitro. ashpublications.org Studies have shown that exogenous TGF-β can cause reversible inhibition of cell division in purified primitive progenitor cells. ashpublications.org The three mammalian isoforms (TGF-β1, TGF-β2, and TGF-β3) have distinct but overlapping effects on hematopoiesis. researchgate.net

While in vitro studies strongly suggest a critical regulatory role, in vivo studies using conditional knockout models for the TGF-β type I receptor (TβRI) in adult mice have indicated that TGF-β signaling may not be strictly required for normal differentiation and maturation of hematopoietic cells in vivo. ashpublications.org Analysis of myeloid, B-lymphoid, and T-lymphoid lineages in peripheral blood, bone marrow, and spleen of these mice showed no significant deviation in distribution, suggesting normal homeostasis of mature hematopoietic populations. ashpublications.org

However, emerging evidence highlights a role for TGF-β signaling in the formation of nascent HSPCs during embryonic development from the hemogenic endothelium (HE). nih.gov This suggests a dual role for TGF-β in HSPC emergence: potentially acting as a negative regulator by limiting hematopoietic output from HE and as a positive regulator by programming HE towards the hematopoietic fate. nih.gov

Pancreatic Beta Cell Differentiation

TGF-β signaling plays diverse roles in the development, proliferation, apoptosis, dedifferentiation, and function of pancreatic islet beta cells. mdpi.comresearchgate.net During embryonic pancreatic organogenesis, the pancreas develops from the endodermal foregut. mdpi.com Studies on cultured mouse embryonic pancreatic rudiments have shown conflicting results regarding the direct influence of TGF-β on endocrine cell differentiation. An early study suggested TGF-β1 could suppress acinar but promote endocrine tissue differentiation. mdpi.comnih.gov However, a later study indicated that neither TGF-β1 nor its neutralizing antibody influenced endocrine cell differentiation or beta cell mass in cultured rudiments, although islet structure was perturbed due to effects on cell migration. mdpi.com Conversely, antibody-based blockade of TGF-β signaling has been reported to promote endocrine beta cell differentiation in ex vivo pancreatic rudiment, suggesting an inhibitory role of TGF-β on endocrine development. mdpi.com

In the context of differentiating mesenchymal stem cells (MSCs) into pancreatic beta cells, activin A, an activator of the TGF-β/Smad pathway, has been shown to enhance the transcription of neurogenin 3 (Ngn3), an endocrine-specific transcription factor, through Smad4 binding to the Ngn3 promoter region. frontiersin.org This indicates an important role for the TGF-β/Smad pathway in the transcription of endocrine-specific genes during beta cell differentiation from MSCs. frontiersin.org Additionally, Smad4 has been found to upregulate miR-26a and miR-375, microRNAs important in beta cell formation and insulin (B600854) secretion. frontiersin.org

Beta cell-specific overexpression of Tgfb1 in mice has shown varied outcomes, including progressive fibrosis in acinar tissue without altering beta cell development or mass in some models, while in an autoimmune diabetes model, it protected beta cells from damage despite massive fibrosis. mdpi.com

Modulation of Cell Migration and Adhesion

TGF-β is strongly associated with the cell adhesion signaling pathway and plays a role in cell migration and adhesion. nih.govmedsci.org TGF-β is secreted in an inactive form and stored in the extracellular matrix (ECM). nih.govmedsci.org Its activation, essential for initiating TGF-β signaling, requires specific integrins, which are key cell adhesion molecules (CAMs), to recognize and activate the latent TGF-β. nih.govmedsci.org

Furthermore, TGF-β directly regulates cell adhesion ability by modulating the expression of CAMs. nih.govmedsci.org The aberrant activation of TGF-β signaling can promote tumor cell invasion and metastasis, a process often involving changes in cell adhesion mechanisms, including the loss of cell-cell adhesion and remodeling of the ECM. nih.govmedsci.org TGF-β can regulate the synthesis, deposition, and remodeling of ECM components, which facilitates tumor migration and invasion in many cancers. medsci.org

TGF-β also influences integrin signaling, enhancing the expression of certain integrins, thereby promoting cell adhesion and migration to the ECM. dovepress.com This interaction is considered essential for ECM assembly and remodeling. dovepress.com The interaction between TGF-β and cell adhesion is crucial for various biological processes, including development, wound healing, and disease progression, particularly cancer metastasis. medsci.orgtandfonline.com

Induction and Inhibition of Apoptosis (Programmed Cell Death)

TGF-β exhibits a context-dependent dual nature regarding apoptosis, acting as both a pro-apoptotic and anti-apoptotic factor depending on the cell type and cellular context. atlasgeneticsoncology.orgnih.govnih.govnih.gov This paradoxical effect is also observed during cancer development, where TGF-β's tumor-suppressive function of promoting apoptosis in normal epithelial cells can switch to a tumor-promoting effect in cancer cells that have become resistant to its growth inhibitory signals. mdpi.complos.orgatlasgeneticsoncology.orgnih.govfrontiersin.orgmolbiolcell.org

Context-Dependent Pro-apoptotic Mechanisms

Pro-apoptotic responses to TGF-β have been demonstrated in various cell types, including hepatocytes, hepatoma cell lines, B cells, lymphomas, and prostate epithelium. atlasgeneticsoncology.org The mechanisms mediating these effects are diverse and appear cell-type dependent. atlasgeneticsoncology.org

Several mediators and signaling pathways are implicated in TGF-β-induced apoptosis. These include:

Daxx and the JNK pathway: Daxx, a Fas-receptor associated protein, interacts with TβRII and links TGF-β signaling to the apoptotic machinery in certain cell types. atlasgeneticsoncology.org

ARTS: This septin-like protein promotes apoptosis by binding to and neutralizing the anti-apoptotic protein XIAP in prostate epithelial cells. atlasgeneticsoncology.org

Smad-dependent mechanisms: TGF-β can induce the expression of death-associated protein kinase (DAP-kinase) in a Smad-dependent manner in some hepatoma cells. atlasgeneticsoncology.org Functional cooperation between Smads and AP-1 can mediate TRAIL induction and TGF-β-induced apoptosis in hepatoma cells. atlasgeneticsoncology.org The immediate early gene Gadd45b is also Smad-dependent and mediates TGF-β-induced p38 activation and apoptosis in certain hepatocytes. atlasgeneticsoncology.org

Bcl-2 family members: The intrinsic pathway of cell death, regulated by the Bcl-2 family of proteins at the mitochondria, is involved in TGF-β-induced apoptosis. atlasgeneticsoncology.org TGF-β can induce the expression of the pro-apoptotic protein Bim through a Smad3-dependent mechanism in B-lymphocytes, leading to mitochondrial Bim accumulation and loss of mitochondrial membrane potential. nih.govatlasgeneticsoncology.org In other cells, TGF-β has been shown to induce caspase-dependent cleavage of BAD, a pro-apoptotic Bcl-2 family member. atlasgeneticsoncology.org

PI3K/Akt pathway inhibition: In some cases, TGF-β can promote apoptosis by inhibiting the PI3K/Akt pathway through Smad-dependent upregulation of inositol (B14025) phosphatase SHIP expression. mdpi.com

JNK and p38-MAPK activation: TGF-β can also activate JNK and p38-MAPK signaling, potentially involving upregulation of XIAP, to promote apoptosis. mdpi.com

The cellular microenvironment, including matrix rigidity, can influence whether TGF-β induces apoptosis or promotes other functions like EMT. molbiolcell.org Decreasing matrix rigidity has been shown to increase TGF-β1-induced apoptosis. molbiolcell.org

Anti-apoptotic Mechanisms and Survival Pathways

Despite its pro-apoptotic capabilities in certain contexts, TGF-β can also act as a survival signal and prevent apoptosis. nih.govfrontiersin.org This anti-apoptotic function is also context-dependent and can contribute to tumor progression and resistance to therapy. mdpi.comfrontiersin.org

Mechanisms involved in TGF-β's anti-apoptotic effects include:

Upregulation of anti-apoptotic proteins: TGF-β can induce the expression of proteins that inhibit apoptosis, such as FLIP, which prevents caspase activation, and Dec1, a transcription factor known to suppress apoptosis. nih.gov

Activation of survival pathways: TGF-β can activate pro-survival signaling pathways, such as the PI3K/Akt and ERK pathways, which can stabilize anti-apoptotic proteins and promote cell survival. mdpi.comdovepress.comnih.govfrontiersin.org Cross-talk between the PI3K/Akt and TGF-β pathways is considered essential in determining a cell's fate in response to TGF-β. nih.gov

Interference with SMAD proteins: During cancer progression, the TGF-β signaling pathway may interfere with SMAD proteins, leading to resistance to apoptosis and enhanced cancer cell survival. dovepress.com

Modulation of Bcl-2 family members: While TGF-β can induce pro-apoptotic Bcl-2 family members like Bim and BAD, overexpression of pro-survival proteins like Bcl-XL can abrogate TGF-β-mediated apoptosis. atlasgeneticsoncology.org

In endothelial cells, TGF-β1 can induce apoptosis by shifting VEGF activation of p38 MAPK from the pro-survival p38β to the pro-apoptotic p38α. researchgate.net However, surviving cells can become refractory to TGF-β1-induced apoptosis, and downregulation of p38β or p38γ can result in massive apoptosis, indicating their role in survival signaling. researchgate.net

In certain cancers, upregulation of TGF-β signaling has been identified as a major driver of resistance to targeted therapy. frontiersin.org TGF-β signaling can function by increasing the expression of factors like EGFR, PDGFR, ERK, and AKT/STAT to activate alternative survival pathways and suppress apoptosis, thereby protecting tumor cells from therapy. frontiersin.org

Phenotypic Transitions: Epithelial-Mesenchymal Transition (EMT) and Endothelial-Mesenchymal Transition (EndMT)

TGF-β is a potent inducer of phenotypic transitions, most notably Epithelial-Mesenchymal Transition (EMT) and Endothelial-Mesenchymal Transition (EndMT). These processes involve cells losing their epithelial or endothelial characteristics and acquiring mesenchymal features, such as increased motility and invasiveness. mdpi.comfrontiersin.orgnih.govnih.govmdpi.com

Epithelial-Mesenchymal Transition (EMT): EMT is a crucial process in embryonic development, wound healing, and the progression of various diseases, including cancer. tandfonline.comnih.govmdpi.comresearchgate.net During EMT, epithelial cells lose cell-cell adhesion, change polarity, and gain migratory and invasive capabilities. tandfonline.comresearchgate.netmdpi.com A key feature of EMT is the loss of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as N-cadherin and vimentin (B1176767). plos.orgdovepress.commdpi.com

TGF-β is considered one of the main pathways activating EMT in vivo. tandfonline.com It induces EMT through both canonical (SMAD-dependent) and non-canonical (SMAD-independent) pathways. nih.govresearchgate.netmdpi.com In the canonical pathway, activated SMAD2/3/4 complexes translocate to the nucleus and regulate the transcription of target genes. mdpi.comresearchgate.net TGF-β induces the expression of several transcription factors known as EMT-inducing transcription factors (EMT-TFs), including Snail, Slug, Twist, ZEB1, and ZEB2. plos.orgdovepress.comnih.govresearchgate.netmdpi.com These EMT-TFs repress the expression of epithelial markers like E-cadherin and activate the expression of mesenchymal markers. dovepress.comresearchgate.netmdpi.com

Non-canonical pathways, such as MAPK (ERK, JNK, p38) and PI3K/AKT, also contribute to TGF-β-induced EMT by influencing cytoskeletal changes and cell junction complexes. dovepress.commdpi.com The interplay between TGF-β signaling and other pathways, as well as the cellular microenvironment (e.g., matrix rigidity), can significantly influence the induction and extent of EMT. tandfonline.commolbiolcell.org

Endothelial-Mesenchymal Transition (EndMT): EndMT is a process where endothelial cells differentiate into mesenchymal-like cells. frontiersin.orgnih.gov It is essential for embryonic cardiovascular development and is implicated in the postnatal onset and progression of fibrotic diseases and cancer. frontiersin.orgnih.govahajournals.org

Similar to EMT, TGF-β is a potent inducer of EndMT. frontiersin.orgnih.gov Among the TGF-β isoforms, TGF-β2 appears to have a significant potential for inducing EndMT, as highlighted during embryonic heart development and in studies on endothelial cells. frontiersin.orgmdpi.com TGF-β induces EndMT by stimulating the expression of EndMT-TFs, including Snail and Slug, which subsequently upregulate mesenchymal proteins and downregulate endothelial proteins like VE-cadherin. frontiersin.orgnih.govfrontiersin.org

The balance between the expression of EMT/EndMT-inducing transcription factors like SNAIL/SLUG and inhibitors of differentiation (ID) proteins is suggested to determine the control over endothelial versus mesenchymal cell states. frontiersin.org TGF-β can also cooperate with other signaling pathways, such as Notch signaling, to induce EndMT. frontiersin.org EndMT contributes to disease by weakening the endothelial barrier, facilitating processes like cancer cell intravasation and extravasation, and by giving rise to cells that contribute to fibrosis, such as cancer-associated fibroblasts (CAFs). frontiersin.org

Here is a table summarizing some key findings related to TGF-β's role in these processes:

Cellular ProcessTGF-β EffectKey Mechanisms/Mediators InvolvedRelevant Research Findings
Hematopoietic Stem Cell DifferentiationInhibitory effect on proliferation in vitro; complex role in vivo emergence.Smad pathway, non-Smad pathways (MAPK, PI3K/AKT, Rho-like GTPase). researchgate.netnih.govExogenous TGF-β inhibits proliferation of primitive HSPCs in vitro. ashpublications.org Conditional knockout of TβRI in adult mice suggests TGF-β signaling is not essential for normal differentiation in vivo. ashpublications.org Emerging evidence points to a role in embryonic HSPC emergence from hemogenic endothelium. nih.gov
Pancreatic Beta Cell DifferentiationControversial effects on endocrine differentiation; promotes via Smad pathway.Smad pathway (Smad2, Smad3, Smad4), Ngn3, miR-26a, miR-375. nih.govfrontiersin.orgStudies show conflicting results on direct effect on endocrine differentiation in pancreatic rudiments. mdpi.com Activin A (TGF-β/Smad activator) enhances Ngn3 transcription and upregulates miR-26a and miR-375 during differentiation from MSCs. frontiersin.org
Cell Migration and AdhesionModulates adhesion and promotes migration.Integrins, CAMs, ECM remodeling, Smad and non-Smad pathways. nih.govmedsci.orgdovepress.comRequires specific integrins for activation. nih.govmedsci.org Regulates CAM expression and ECM remodeling. nih.govmedsci.org Promotes tumor cell invasion and metastasis often involving loss of cell-cell adhesion. nih.govmedsci.org Enhances integrin expression promoting adhesion to ECM. dovepress.com
Apoptosis (Pro-apoptotic)Induces apoptosis in a context-dependent manner.Daxx, ARTS, DAP-kinase, Gadd45b, Bim, BAD, TRAIL, Smad pathway, JNK, p38-MAPK, inhibition of PI3K/Akt. mdpi.comnih.govatlasgeneticsoncology.orgPro-apoptotic in hepatocytes, B cells, prostate epithelium. atlasgeneticsoncology.org Mechanisms include Smad-dependent gene expression, activation of JNK/p38, and involvement of Bcl-2 family members like Bim and BAD. mdpi.comnih.govatlasgeneticsoncology.org Matrix rigidity can influence pro-apoptotic response. molbiolcell.org
Apoptosis (Anti-apoptotic)Inhibits apoptosis and promotes survival in a context-dependent manner.FLIP, Dec1, PI3K/Akt pathway, ERK pathway, interference with SMADs, Bcl-XL. mdpi.comdovepress.comnih.govfrontiersin.orgActs as a survival signal in certain cell types. nih.gov Upregulates anti-apoptotic proteins and activates pro-survival pathways like PI3K/Akt and ERK. mdpi.comdovepress.comnih.govfrontiersin.org Contributes to tumor cell survival and resistance to therapy. dovepress.comfrontiersin.org Overexpression of Bcl-XL can abrogate TGF-β-mediated apoptosis. atlasgeneticsoncology.org
Epithelial-Mesenchymal Transition (EMT)Potent inducer of EMT.Smad pathway, non-Smad pathways, EMT-TFs (Snail, Slug, Twist, ZEB1, ZEB2), E-cadherin, N-cadherin, vimentin. dovepress.commdpi.comnih.govresearchgate.netmdpi.comInduces loss of epithelial characteristics and gain of mesenchymal features. mdpi.comnih.govresearchgate.netmdpi.com Upregulates EMT-TFs that repress E-cadherin and activate mesenchymal markers. dovepress.comresearchgate.netmdpi.com Involved in cancer metastasis. tandfonline.comnih.govmdpi.comresearchgate.net
Endothelial-Mesenchymal Transition (EndMT)Potent inducer of EndMT.Smad pathway, EndMT-TFs (Snail, Slug), VE-cadherin, ID proteins, Notch signaling. frontiersin.orgnih.govfrontiersin.orgInduces differentiation of endothelial cells into mesenchymal-like cells. frontiersin.orgnih.gov Important in embryonic cardiovascular development and fibrotic diseases. frontiersin.orgnih.govahajournals.org TGF-β2 appears particularly potent. frontiersin.orgmdpi.com Involves upregulation of EndMT-TFs and downregulation of endothelial markers. frontiersin.orgnih.govfrontiersin.org

Molecular Triggers and Downstream Effectors

The initiation of TGF-β signaling begins with the binding of a TGF-β superfamily ligand to its cognate serine/threonine kinase receptors on the cell surface. frontiersin.org These receptors are functionally categorized into two classes: type I and type II. frontiersin.org In humans, there are seven known type I receptors and five type II receptors. wikipedia.org Ligand binding to a type II receptor leads to the recruitment and phosphorylation of a type I receptor, forming a hetero-tetrameric complex. wikipedia.orgfrontiersin.org Both receptor types possess a cysteine-rich extracellular domain, a transmembrane domain, and a cytoplasmic serine/threonine-rich domain. wikipedia.org The binding of a TGF-β family ligand induces a conformational change in the receptors, orienting their cytoplasmic kinase domains for catalytic activity. wikipedia.org

A critical step in the canonical TGF-β signaling pathway is the phosphorylation of receptor-regulated SMADs (R-SMADs) by the activated type I receptor. wikipedia.orgwikipedia.org In the case of TGF-βs, Activins, and Nodals, the primary R-SMADs involved are SMAD2 and SMAD3. wikipedia.org These phosphorylated R-SMADs then form a complex with the common mediator SMAD (coSMAD), SMAD4. wikipedia.orgwikipedia.org This R-SMAD/coSMAD complex translocates into the nucleus, where it acts as a transcription factor, binding to transcription promoters/cofactors and regulating the expression of target genes. wikipedia.orgnih.gov

Beyond the canonical SMAD-dependent pathway, TGF-β receptors can also activate several SMAD-independent or non-canonical signaling pathways. dovepress.comnih.gov These include the MAPK pathways (ERK, JNK, and p38), Rho-like GTPase pathways (RhoA, Rac1, and Cdc42), and the PI3K/AKT pathway. dovepress.comcellsignal.commdpi.comcreative-diagnostics.com These non-canonical pathways contribute to various cellular responses such as migration, differentiation, and proliferation, further modulating extracellular matrix (ECM) remodeling. dovepress.com For instance, TGF-β can activate ERK through ShcA, leading to the phosphorylation of transcription factors like AP-1, which enhances the expression of ECM genes. dovepress.commdpi.comcreative-diagnostics.com

The TGF-β signaling pathway is subject to intricate regulation at multiple levels, including ligand activation, receptor availability, and the activity of intracellular mediators. wikipedia.orgnih.govcellsignal.com Inhibitory SMADs (I-SMADs), specifically SMAD6 and SMAD7, play a key role in negative feedback by competing with R-SMADs for interaction with the type I receptor, thereby preventing their phosphorylation. wikipedia.orgwikipedia.orgcellsignal.com SMAD7 can translocate to the cytoplasm upon TGF-β receptor activation and bind to the type I receptor, while SMAD6 can prevent R-SMADs from binding to SMAD4. wikipedia.org Other regulators include ligand agonists/antagonists and decoy receptors. wikipedia.org

Key molecular components and their roles in the TGF-β signaling pathway are summarized in the table below:

ComponentTypeRole in Signaling
TGF-β LigandsSecreted PolypeptideBind to Type II receptors, initiating the signaling cascade. wikipedia.orgfrontiersin.org
Type II ReceptorsSerine/Threonine Kinase ReceptorBind ligand, recruit and phosphorylate Type I receptors. wikipedia.orgfrontiersin.org
Type I ReceptorsSerine/Threonine Kinase ReceptorPhosphorylated by Type II receptors, phosphorylate R-SMADs. wikipedia.orgfrontiersin.org
R-SMADs (SMAD2/3)Receptor-Regulated SMADsPhosphorylated by Type I receptors, form complex with SMAD4. wikipedia.orgwikipedia.org
coSMAD (SMAD4)Common Mediator SMADForms complex with phosphorylated R-SMADs, translocates to nucleus. wikipedia.orgwikipedia.org
I-SMADs (SMAD6/7)Inhibitory SMADsAntagonize R-SMAD activation, negative feedback regulators. wikipedia.orgwikipedia.orgcellsignal.com
Non-canonical effectorsVarious (MAPKs, Rho GTPases, PI3K/AKT)Mediate SMAD-independent signaling pathways influencing diverse cellular functions. dovepress.comcellsignal.commdpi.comcreative-diagnostics.com

Role in Morphogenesis and Disease Progression

TGF-β plays a crucial role in morphogenesis, the biological process that causes a tissue or organ to develop its shape. creative-diagnostics.comnih.gov During embryonic development, TGF-β members carry out pivotal functions in events ranging from gastrulation to organ morphogenesis. creative-diagnostics.com For example, all three isoforms of TGF-β (TGF-β1, TGF-β2, and TGF-β3) are expressed at high levels during normal lung development and are particularly important for branching morphogenesis and epithelial cell differentiation. nih.gov TGF-β3 is also believed to regulate molecules involved in cellular adhesion and ECM formation during palate development, and its absence can lead to cleft palate in mammals. creative-diagnostics.com Studies on tooth morphogenesis have shown that TGF-beta/activin signaling, transmitted through SMAD2 and SMAD3, is critical for regulating tooth development by influencing epithelial-mesenchyme interaction. ehu.eus

While essential for normal development and tissue repair, dysregulation of TGF-β signaling is implicated in the progression of various diseases, including cancer, fibrosis, and autoimmune disorders. nih.govanygenes.commpg.de TGF-β exhibits a context-dependent role in disease, often acting as a tumor suppressor in early stages of cancer but promoting tumor progression, invasion, and metastasis in later stages. wikipedia.orgmdpi.comresearchgate.net In normal cells, TGF-β can induce cell cycle arrest at the G1 phase, promote differentiation, or induce apoptosis, thereby preventing uncontrolled proliferation. wikipedia.orgdovepress.comnih.gov This cytostatic effect is mediated through mechanisms such as upregulation of cell cycle inhibitors (e.g., p15, p21, p27) and downregulation of growth-promoting factors like c-Myc. dovepress.commdpi.comnih.gov

However, in many cancer cells, mutations or alterations in the TGF-β signaling pathway can lead to a loss of its tumor-suppressive functions. wikipedia.orgmdpi.com Instead, in the tumor microenvironment, TGF-β produced by both cancer and stromal cells can promote cancer progression by inducing immunosuppression and angiogenesis, contributing to a more invasive phenotype. wikipedia.orgresearchgate.netmdpi.com TGF-β signaling can also induce epithelial-to-mesenchymal transition (EMT), a process associated with increased cell migration and invasion, which is crucial for metastasis. mdpi.comnih.gov

Fibrosis, the excessive accumulation of extracellular matrix, is another pathological process heavily influenced by TGF-β. nih.govanygenes.com TGF-β1 is considered a major driver of human fibrotic pathologies in organs such as the liver, kidney, and lung. nih.govnih.govfrontiersin.org Elevated levels of TGF-β1 can enhance the production and reduce the degradation of connective tissue, leading to fibrotic remodeling. nih.govfrontiersin.org In chronic liver disease, TGF-β contributes to all stages of progression, from initial injury to fibrosis and hepatocellular carcinoma. nih.gov

Research findings highlight the complex and often dual nature of TGF-β's role in disease. For instance, in hepatocellular carcinoma (HCC), while TGF-β can elicit cytostatic effects in early stages, dysregulation can lead to the circumvention of these defenses and promotion of tumor progression. mdpi.com Studies in Amyotrophic Lateral Sclerosis (ALS) have shown increased levels of TGF-β isoforms (TGF-β1, TGF-β2, and TGF-β3) in muscle samples, correlating with disease progression and muscle weakness, suggesting their potential as biomarkers. plos.org

The intricate involvement of TGF-β in both fundamental cellular processes and disease progression underscores its significance as a research focus. Understanding the precise context-dependent mechanisms of TGF-β signaling is crucial for developing targeted therapeutic strategies.

Summary of TGF-β's Dual Role in Cancer Progression

Stage of Cancer ProgressionRole of TGF-β SignalingMechanisms Involved
Early StagesTumor SuppressorInhibits cell proliferation, induces differentiation, promotes apoptosis. wikipedia.orgdovepress.comnih.gov
Late StagesTumor PromoterPromotes cell migration and invasion (EMT), induces immunosuppression, angiogenesis. wikipedia.orgmdpi.commdpi.comnih.gov

Research Findings on TGF-β in Specific Diseases

DiseaseKey FindingSource
Chronic Liver DiseaseCentral regulator contributing to all stages, from injury to fibrosis and HCC. nih.gov nih.gov
Pulmonary FibrosisPlays a key role in mediating fibrotic tissue remodeling. nih.gov nih.gov
Amyotrophic Lateral SclerosisIncreased levels of TGF-β isoforms correlate with disease progression and muscle weakness. plos.org plos.org
Lung AdenocarcinomaCollaborates with the RAS signaling pathway to promote metastasis. mskcc.org mskcc.org

Tgf β in Biological Systems and Disease Pathogenesis: Mechanistic Insights

Tissue Homeostasis and Developmental Biology

TGF-β superfamily members are central regulators of tissue morphogenesis and contribute significantly to tissue homeostasis in the adult researchgate.net. They are involved in directing some of the earliest cell-fate decisions during animal development and coordinating complex organogenesis researchgate.netnih.gov.

Embryonic Development and Organogenesis

TGF-β family ligands are crucial for inducing and patterning many tissues in the early vertebrate embryonic body plan unsw.edu.au. They play a prominent functional role in cardiac organogenesis, with elaborate regulation observed during embryonic heart development ahajournals.org. TGF-β signaling is involved in the specification of mesendodermal tissues and the cellular movements of gastrulation unsw.edu.au. It also contributes to the development of specific organs, such as the thymus, which develops from the pharyngeal pouch endoderm frontiersin.org. TGF-β family members regulate pluripotency and cell-fate commitment in mammalian development, with their functions influenced by interactions with cell-type-specific signaling and transcription factors nih.gov. For instance, TGF-β and FGF signaling are together required to maintain pluripotency in human embryonic stem cells, while loss of TGF-β signaling in the presence of FGF leads to neuroectoderm differentiation nih.gov.

Tissue Remodeling Processes

Wound Healing Initiation and Progression Mechanisms (excluding clinical outcomes)

TGF-β expression is observed throughout the wound healing process and regulates numerous aspects of tissue repair frontiersin.org. It is released by platelets during the initial stages of wound healing, which attracts inflammatory cells to the wound site scirp.orgdovepress.com. TGF-β promotes the migration and proliferation of fibroblasts and keratinocytes, cells essential for tissue repair frontiersin.orgdovepress.com. It also enhances granulation tissue formation and angiogenesis, increasing ECM production and aiding wound healing dovepress.com. TGF-β regulates the production of ECM, proteases, and protease inhibitors, and influences the migration, chemotaxis, and proliferation of macrophages, fibroblasts, epithelial cells, and capillary endothelial cells within the granulation tissue frontiersin.org. The activation of latent TGF-β, stored in the ECM, is a major mechanism regulating its actions in wound healing nih.gov. This activation can involve proteolytic cleavage by enzymes like plasmin or MMPs, or conformational changes induced by extracellular cues wikipedia.orgmdpi.com. While TGF-β is critical for wound healing, fine-tuning of its signaling pathway is important, as complete suppression can negatively impact migration frontiersin.org.

Immunomodulation by TGF-β

TGF-β is a principal regulator of the immune system, with its signaling being imperative in all developmental stages of immune cells frontiersin.org. Deprivation of TGF-β signaling can abrogate adaptive immunity frontiersin.org. TGF-β impacts multiple phases of the T cell response, including activation, migration, differentiation, and proliferation frontiersin.org. It is a potent immunosuppressor and perturbation of its signaling is linked to autoimmunity and inflammation thermofisher.com.

Regulation of T Lymphocyte Differentiation and Function

TGF-β receptor signaling regulates T cell development, differentiation, and effector function mdpi.com. It maintains the quiescence and controls the activation of naive T cells nih.gov. TGF-β can have context-dependent effects on T cell differentiation, influencing the development of both anti- and pro-inflammatory T cell populations mdpi.com.

TGF-β broadly inhibits the differentiation and function of Th1 and Th2 cells nih.govnih.gov. It suppresses Th1 differentiation by inhibiting the expression of the master transcription factor T-bet nih.govoup.comnih.gov. This inhibition is associated with reduced IL-12 receptor β2 expression and T-bet expression oup.com. TGF-β also inhibits Th2 differentiation by suppressing the expression of the transcription factor GATA-3 and inhibiting IL-4 mediated STAT6 activity oup.comresearchgate.net. Ectopic expression of GATA-3 can overcome the inhibitory effect of TGF-β on Th2 differentiation researchgate.net.

In contrast to its inhibitory effects on Th1 and Th2 cells, TGF-β promotes the differentiation of Th17 and Th9 cells nih.govnih.gov. Th17 cell differentiation requires a combination of cytokines, notably IL-6 and TGF-β rupress.orgnih.gov. While TGF-β enhances Th17 differentiation, it also inhibits Th1 and Th2 differentiation, which can create an environment conducive to Th17 development rupress.org. TGF-β can induce the expression of the lineage-specific transcription factor RORγt, a key regulator for Th17 cell fate commitment nih.gov. TGF-β receptor signaling phosphorylates Smad2 and Smad3, and this complex interacts with Smad4 and translocates to the nucleus nih.gov. Smad2 and Smad3 can act as co-activators and co-repressors of STAT3, which is induced by IL-6 or IL-21 and potentiates the Th17 transcriptional program nih.gov. TGF-β can also promote Th17 development by inhibiting SOCS3 expression, thereby enhancing STAT3 activation aai.org. Although TGF-β is critical for Th17 differentiation, it does not initiate it unless pro-inflammatory factors like IL-6 or IL-21 are present elsevier.es. In the absence of these cytokines, Foxp3, also induced by TGF-β, can interact with RORγt and suppress IL-17 transcription elsevier.es.

Th9 cells are characterized by the production of IL-9 and develop from naive CD4+ precursors in the presence of IL-4 and TGF-β nih.govatsjournals.orgaai.org. This combination of signals leads to a subset with lower Foxp3 expression than Treg cells and lower Th2 cytokine production than Th2 cells, but increased IL-9 production aai.org. TGF-β induces the expression of PU.1, a transcription factor involved in Th9 differentiation aai.org. While TGF-β induces Foxp3, which can negatively regulate Th9 differentiation, IL-4 activated STAT6 is required for repressing Foxp3 and T-bet expression in Th9 cells and for inducing IRF4, which promotes Th9 development aai.orgoncotarget.com. The balance between IL-4 and TGF-β signals is crucial for the development of IL-9-secreting T cells aai.org.

Here is a summary of TGF-β's effects on T helper cell differentiation:

T Helper SubsetEffect of TGF-βKey Transcription Factors InvolvedOther Cytokines Involved
Th1Inhibits differentiation and function nih.govnih.govInhibits T-bet nih.govoup.comnih.gov, Suppresses STAT4 nih.govoup.comInhibited by IFN-γ atsjournals.org
Th2Inhibits differentiation and function nih.govnih.govInhibits GATA-3 oup.comresearchgate.net, Suppresses STAT6 activity oup.comInhibited by IL-4 researchgate.net
Th9Promotes differentiation nih.govnih.govatsjournals.orgInduces PU.1 aai.org, Requires IRF4 (induced by STAT6) atsjournals.orgaai.orgRequires IL-4 nih.govatsjournals.orgaai.org, Can be promoted by IL-1β atsjournals.org
Th17Promotes differentiation nih.govnih.govsemanticscholar.orgInduces RORγt nih.gov, Involves Smad2/3/4 nih.gov, Enhances STAT3 activation aai.orgRequires IL-6 or IL-21 rupress.orgnih.govelsevier.es

This table summarizes the influence of TGF-β on the differentiation of key T helper cell subsets, highlighting the complex and context-dependent nature of its immunomodulatory roles.

Regulatory T Cell (Treg) Induction and Maintenance

Transforming Growth Factor-β is a critical factor in the induction and differentiation of Forkhead box P3 (Foxp3)-expressing regulatory T cells (Tregs) from naive T lymphocytes. annualreviews.orgoup.comaai.org This process is essential for maintaining immunological tolerance. Studies have demonstrated that peripheral CD4+Foxp3- T cells can be induced in vitro to express Foxp3 in the presence of TGF-β, generating induced Tregs (iTregs) that are functionally similar to naturally occurring Tregs (nTregs) in their anergic and suppressive capabilities. aai.org The induction of Foxp3 expression by TGF-β involves the interaction of Smad3 and NFAT with an enhancer element in the Foxp3 locus. oup.com

While TGF-β is crucial for Treg induction, its role in Treg maintenance appears more nuanced and potentially tissue-specific. Some studies suggest that TGF-β does not control Treg maintenance under homeostatic conditions but may restrain Treg proliferation in response to T cell receptor (TCR) signaling. nih.gov However, other research indicates that TGF-β signaling is required for the proper maintenance of functional memory T cells, which can include subsets of regulatory cells. pnas.org The strength of TCR and costimulatory signals can modulate the TGF-β-dependent induction and maintenance of Foxp3 expression. researchgate.net Additionally, IL-2 plays a non-redundant role in TGF-β-induced Foxp3 expression. aai.org

Research using mouse models with genetic ablation of TGF-β receptor (TR) signaling in T cells has highlighted the essential, nonredundant role for TGF-β1 in maintaining T cell tolerance. plos.org Constitutive ablation of TGF-β receptor during thymic development leads to a lethal autoimmune syndrome, initially thought to be due to the loss of Tregs. plos.org However, inducible ablation of TR2 specifically on mature CD4+ T cells resulted in a milder outcome, with an increase in Treg numbers, suggesting that these cells are not solely dependent on TGF-β signaling for their maintenance. plos.org

Cytotoxic T Lymphocyte (CTL) Activity Modulation

TGF-β significantly modulates the activity of cytotoxic T lymphocytes (CTLs), primarily exerting an inhibitory effect. TGF-β limits TCR-induced expression of key genes involved in CTL effector function, such as Il2, Ifng, Gzmb, Gzma, and Prf1, through SMAD-dependent pathways, thereby impeding effective CD8+ T cell responses. mdpi.com This inhibition is particularly effective under conditions of weak antigenic stimulation, reflecting TGF-β's role in maintaining T cell tolerance to low-affinity self-antigens. mdpi.com

Tumors often secrete large amounts of TGF-β, which can limit CTL differentiation and contribute to immune evasion. ashpublications.org The detrimental effect of TGF-β1 on CTL cytotoxic activity is consistent with observations of enhanced tumor eradication in mice with T cells lacking TGF-β signaling. ashpublications.org TGF-β can repress T-cell activation of human T lymphocytes, correlated with a decrease in IFN-γ and IL-2 secretion and a lower proportion of CD8+ cells expressing Granzyme B (GZMB) and FasL. mdpi.com Blockade of endogenous TGF-β signaling in T cells has been shown to improve anti-tumor responses and tumor control in mouse models. mdpi.com

However, the effect of TGF-β on CTLs can be context-dependent. While generally inhibitory, TGF-β can also enhance the cytotoxic activity of human Vδ2 expressing γδ T cells under specific conditions, such as activation with pyrophosphate antigens and IL-2 or IL-15 in the presence of TGF-β. tandfonline.com This enhanced cytotoxicity was associated with modulated surface expression of adhesion molecules, including the upregulation of CD103. tandfonline.com

Memory T Cell Development

TGF-β signaling plays a role in the development and maintenance of memory T cells, with effects that can vary depending on the stage of the immune response and the specific memory subset. TGF-β signaling has been linked to the development and retention of both CD4+ and CD8+ memory T cells. mdpi.com During the initial CD8+ T cell response to infection, elevated serum TGF-β levels are important in controlling the magnitude of the effector response by reducing Bcl-2 expression and inducing selective apoptosis of short-lived effector cells (SLECs). mdpi.comnih.gov

TGF-β signals provided during the effector phase can favor the differentiation of memory precursor effector cells (MPECs) and promote the formation of circulating memory CD8 T cells. mdpi.com Conversely, TGF-β signaling during the memory phase is important for maintaining the function of memory T cells. mdpi.com Continuous TGF-β signaling is required to maintain the identity of memory T cells. nih.gov

TGF-β is particularly critical for the development and maintenance of CD103+ CD8 tissue-resident memory (TRM) cells, which reside in nonlymphoid tissues and provide front-line immunity. mdpi.com TGF-β can skew the population towards an MPEC phenotype, which can form CD103+ CD8 TRM cells. mdpi.com It can directly induce CD103 expression or indirectly promote it by counteracting mechanisms that suppress CD103 expression, thus supporting the development and maintenance of CD103+ CD8 TRM cells through CD103-mediated tissue accumulation and retention. mdpi.com

However, there are also findings suggesting a more complex role. While TGF-β may promote the survival of memory T cells by up-regulating Bcl-2 expression, it has also been reported to inhibit the differentiation of central memory T cells. nih.gov The dose of TGF-β can influence its effects on reactivated memory CD8 T cells, broadly modifying rather than specifically suppressing their function in a dose-dependent manner inversely proportional to the strength of activating signals. pnas.org

B Lymphocyte Proliferation and Differentiation (e.g., IgA Production, Regulatory B Cells)

Transforming Growth Factor-β is a significant regulator of B lymphocyte activity, influencing their development, proliferation, and differentiation at various stages. nih.govresearchgate.net TGF-β appears to be involved in lymphopoiesis and is required for the development of plasma cells secreting all secondary isotypes. nih.gov While it inhibits proliferation and stimulates apoptosis in certain contexts, suggesting a role in germinal center development and regulation of B cell proliferation, it also supports the survival of activated mature primary B cells. nih.govresearchgate.netpnas.org

One of the most well-characterized effects of TGF-β on B cells is its ability to stimulate isotype switching to IgA in both mice and humans. nih.govresearchgate.net TGF-β promotes IgA class switching through Smad3/4 and CBFα3-mediated transactivation of the germline α-promoter. researchgate.net Although TGF-β appears required for the generation of B cells secreting secondary isotypes, it can inhibit the secretion of IgM and IgA from cells already expressing these isotypes. nih.gov It also blocks class switching to most IgG isotypes. researchgate.net

TGF-β also plays a role in the emergence and function of regulatory B cells (Bregs), particularly those that produce TGF-β. nih.gov TGF-β-producing Bregs can suppress CD4+ and CD8+ T cell activation and proliferation through the secretion of TGF-β, IL-10, and PD-L1. nih.gov B cell-specific TGF-β can induce tolerance and/or inhibit dendritic cells. nih.gov TGF-β alone or with IDO can enhance the expression of Foxp3 and CTLA-4 in CD4+ Tregs and induce CD8+ Tregs. nih.gov TGF-β produced by Bregs can also induce T and B cell apoptosis and has been shown to induce T cell anergy. nih.gov Furthermore, TGF-β produced by Bregs has the ability to inhibit B cell switching to IgG isotypes and accelerate differentiation into IgA+ B cells. nih.gov Studies have shown that TGF-β+ Bregs can be induced in vitro and in vivo by tumor cells or pro-tumorigenic stimuli, regulating the tumor immune response through Treg induction. nih.gov

Dendritic Cell Maturation and Antigen Presentation

Tumor-derived TGF-β can decrease the expression of markers associated with DC activation, such as MHC-II, CD80, CD83, and CD86. researchgate.net It can also suppress the expression of pro-inflammatory factors like TNF-α and IL-12. researchgate.net TGF-β exposure inhibits the ability of DCs to present antigen, stimulate tumor-sensitized T lymphocytes, and migrate to draining lymph nodes. aacrjournals.orgnih.govcapes.gov.br Studies evaluating the effect of TGF-β on DC-based vaccines have demonstrated that TGF-β exposure inhibits their immunostimulatory activities. aacrjournals.orgnih.gov Neutralization of TGF-β has been shown to enhance the efficacy of DC vaccines in inhibiting tumor growth. aacrjournals.orgnih.govcapes.gov.br

In contrast to these negative regulatory effects on lymphoid tissue-type DCs, certain subpopulations of immature DCs in nonlymphoid tissues are positively regulated by TGF-β1 signaling. nih.gov Epithelial-associated DC populations, such as Langerhans cells (LCs), critically require TGF-β1 stimulation for their development and function. nih.gov TGF-β1 appears to enhance antigen processing and costimulatory functions of epithelial LCs. nih.gov TGF-β can also cause dendritic cells to adopt a tolerogenic phenotype, supporting the expansion and maintenance of Tregs and contributing to an immune-tolerant environment. researchgate.net

Macrophage Polarization and Function

Transforming Growth Factor-β plays a crucial role in regulating the polarization and various functions of monocytes and macrophages. tandfonline.commdpi.com It is a multifunctional cytokine that is important in the polarization process of M2 macrophages, often referred to as alternatively activated or anti-inflammatory macrophages. tandfonline.commdpi.comfrontiersin.orgfrontiersin.org TGF-β not only polarizes monocytes to M2 macrophages but can also repolarize LPS-induced M1 macrophages into M2 macrophages. frontiersin.org

This polarization process involves the binding of TGF-β to its receptors and the activation of the Smad2/3 pathway, which forms a complex with Smad4 and enters the nucleus to regulate the expression of M2 macrophage-related genes. frontiersin.org TGF-β can also promote M2 macrophage polarization through non-Smad pathways. frontiersin.org Within the tumor microenvironment (TME), TGF-β contributes to the polarization of tumor-associated macrophages (TAMs) towards an M2-like protumorigenic phenotype and suppresses proinflammatory phenotypes. tandfonline.comnih.gov

TGF-β suppresses a proinflammatory macrophage phenotype through multiple pathways. For example, in LPS-treated macrophages, TGF-β1/Smad2/3 can suppress iNOS production by inhibiting the IRF3/IFN-β/STAT1 pathway. tandfonline.com TGF-β has also been shown to promote proteasomal degradation of inducible NO synthase (iNOS) and suppress iNOS gene transcription by suppressing STAT1. tandfonline.com

TGF-β is essential for monocyte survival and is required to maintain resident macrophage populations like microglia and alveolar macrophages. tandfonline.com In the context of tissue repair, monocyte-macrophages produce TGF-β and IL-10 to switch to the M2 phenotype and promote tissue repair. frontiersin.org Platelet-derived vesicles have been shown to enhance the TGF-β signaling pathway in M1 macrophages, promoting pathways related to angiogenesis, collagen synthesis, cell adhesion, and migration, which are characteristic of M2 polarization and contribute to wound repair. frontiersin.org

Natural Killer (NK) Cell Activity Modulation

Transforming Growth Factor-β is a potent immunosuppressive cytokine that severely affects the function of Natural Killer (NK) cells. nih.govaai.orgmdpi.comresearchgate.netashpublications.org Tumor cells can exploit this ability by enriching their microenvironment with TGF-β to evade NK cell-mediated immunosurveillance. nih.govresearchgate.net TGF-β can alter the expression of effector molecules and activating and chemokine receptors, influence metabolism, and induce the conversion of NK cells toward less cytolytic innate lymphoid cells (ILC1s). nih.govresearchgate.net

TGF-β is a negative regulator of IFN-γ production by NK cells. nih.govmdpi.comresearchgate.net It decreases the surface level of activating receptors such as NKG2D and NKp30, thereby reducing the cytotoxic ability of NK cells and impairing their antitumor function. nih.govaai.orgresearchgate.net Studies have shown that incubation of freshly isolated NK cells with TGF-β1-containing plasma from cancer patients significantly inhibited the surface expression of NKG2D, and blocking anti-TGF-β1 antibodies restored NKG2D levels. aai.org

TGF-β can also sensibly reduce NK cell metabolism by affecting glycolysis and oxidative phosphorylation, which are important for effector functions. nih.gov It inhibits mTOR-dependent activities in NK cells, and this inhibition is a crucial signaling integrator of pro- and anti-inflammatory cytokines in NK cells. nih.govmdpi.comresearchgate.net Both canonical (Smad2/3) and non-canonical (mTOR) pathways downstream of TGF-β mediate phenotypic changes resulting in NK cell dysfunction. mdpi.com

Role in Peripheral Immune Tolerance and Autoimmunity Mechanisms

TGF-β plays a critical role in maintaining peripheral immune tolerance and its dysregulation can contribute to autoimmunity. It is known to inhibit the proliferation of T cells and suppress the synthesis of pro-inflammatory cytokines. nih.govahajournals.org TGF-β, often in conjunction with other cytokines, promotes the differentiation of regulatory T cells (Tregs), which are essential for suppressing aberrant immune responses and maintaining tolerance. frontiersin.org It also influences the differentiation of Th17 cells, another T cell subset implicated in both immunity and autoimmunity. frontiersin.orgersnet.org The balance between Tregs and Th17 cells, influenced by TGF-β, is crucial for immune homeostasis. frontiersin.orgersnet.org Disruptions in TGF-β signaling can lead to a breakdown in immune tolerance, contributing to the development of autoimmune diseases.

Fibrogenesis Mechanisms

TGF-β is a central and potent mediator of fibrogenesis, a pathological process characterized by the excessive accumulation of ECM components, leading to scar tissue formation and organ dysfunction. nih.govmdpi.comcambridge.orgnih.gov Elevated TGF-β expression is consistently observed in various fibrotic conditions. nih.govresearchgate.net

Activation of Fibroblasts and Myofibroblast Differentiation

A key mechanism by which TGF-β drives fibrosis is through the activation and differentiation of fibroblasts into myofibroblasts. nih.govmdpi.comcambridge.orgnih.govnih.gov Quiescent fibroblasts are spindle-shaped cells, but upon activation, often by TGF-β and other factors, they differentiate into stellate-shaped myofibroblasts. mdpi.com Myofibroblasts are characterized by increased contractility and the prolific synthesis of ECM proteins, particularly collagen and fibronectin. nih.govnih.govresearchgate.net TGF-β stimulates this differentiation through both Smad-dependent and non-Smad signaling pathways. mdpi.comroyalsocietypublishing.org

Excessive Extracellular Matrix Deposition and Remodeling

Here is a table summarizing key effects of TGF-β on ECM:

Effect on ECMMechanism
Increased Synthesis of ECM ProteinsDirect induction of genes for collagen, fibronectin, etc. nih.govresearchgate.net
Decreased Degradation of ECMUpregulation of protease inhibitors (TIMPs, PAI-1) nih.govresearchgate.netoup.com
Altered RemodelingImbalance between synthesis and degradation nih.govresearchgate.net

Organ-Specific Fibrotic Pathogenesis (e.g., Pulmonary, Renal, Hepatic, Intestinal Fibrosis Mechanisms)

TGF-β plays a central role in the pathogenesis of fibrosis in numerous organs, although the specific mechanisms and contributing factors can vary.

Pulmonary Fibrosis: In idiopathic pulmonary fibrosis (IPF), TGF-β activation is strongly implicated. atsjournals.orgspandidos-publications.comrupress.org It promotes epithelial-to-mesenchymal transition (EMT), myofibroblast differentiation, and ECM deposition in the lung parenchyma. nih.govatsjournals.orgspandidos-publications.commdpi.com Integrins, particularly αvβ6 on epithelial cells, are crucial for activating latent TGF-β in the context of IPF. atsjournals.org

Renal Fibrosis: TGF-β1 is recognized as a key mediator in renal fibrosis, contributing to glomerular and tubulointerstitial scarring. mdpi.comijbs.comfrontiersin.orgfrontiersin.org It induces ECM production, promotes myofibroblast accumulation, and can drive EMT in renal epithelial cells. ijbs.comfrontiersin.orgfrontiersin.org Studies in mice have shown that overexpression of active TGF-β1 can lead to progressive renal fibrosis. ijbs.com While Smad3 is generally considered pathogenic in renal fibrosis, Smad2 and Smad7 have been shown to exert protective roles. ijbs.comfrontiersin.orgfrontiersin.org

Hepatic Fibrosis: TGF-β1 is a major driver of liver fibrosis, leading to the excessive accumulation of ECM and potentially progressing to cirrhosis and hepatocellular carcinoma. frontiersin.orgnih.govmedsci.orgmdpi.com It primarily acts by activating hepatic stellate cells (HSCs) into myofibroblasts, which are the main collagen-producing cells in the injured liver. frontiersin.orgnih.govmdpi.com TGF-β also influences hepatocyte EMT, contributing to the myofibroblast population. frontiersin.org Integrins on HSCs and cholangiocytes are involved in activating latent TGF-β in the liver. frontiersin.orgmdpi.com

Intestinal Fibrosis: In inflammatory bowel diseases (IBD) like Crohn's disease, TGF-β is a primary regulator of intestinal fibrosis. mdpi.comkarger.comnih.gov Elevated levels of TGF-β and its receptors are found in the intestines of IBD patients. mdpi.comnih.gov TGF-β promotes fibroblast activation, myofibroblast differentiation, and excessive ECM production in the intestinal wall, leading to stricture formation. mdpi.comkarger.comnih.gov It also induces EMT and endothelial-mesenchymal transition (EndMT) in the intestine. karger.comfrontiersin.orgfrontiersin.org

Here is a table summarizing TGF-β's role in organ-specific fibrosis:

OrganKey MechanismsAssociated Cell Types
PulmonaryEMT, Myofibroblast differentiation, ECM deposition, Integrin activation atsjournals.orgspandidos-publications.commdpi.comEpithelial cells, Fibroblasts, Myofibroblasts nih.govatsjournals.orgspandidos-publications.commdpi.com
RenalECM production, Myofibroblast accumulation, EMT ijbs.comfrontiersin.orgfrontiersin.orgRenal epithelial cells, Fibroblasts, Myofibroblasts ijbs.comfrontiersin.org
HepaticHSC activation to myofibroblasts, Hepatocyte EMT, ECM deposition frontiersin.orgnih.govmdpi.comHepatic stellate cells, Hepatocytes, Myofibroblasts frontiersin.orgnih.govmdpi.com
IntestinalFibroblast activation, Myofibroblast differentiation, ECM production, EMT, EndMT mdpi.comkarger.comnih.govfrontiersin.orgFibroblasts, Myofibroblasts, Epithelial cells, Endothelial cells mdpi.comkarger.comnih.govfrontiersin.org

Interactions with Inflammatory Mediators in Fibrosis

Inflammation and fibrosis are often intertwined processes, and TGF-β interacts with various inflammatory mediators. Inflammatory cells, such as macrophages and lymphocytes, are significant sources of TGF-β, particularly during chronic inflammation. nih.govcambridge.orgfrontiersin.orgahajournals.org TGF-β can influence the behavior of immune cells, such as promoting the migration of monocytes and modulating cytokine secretion by macrophages. nih.gov Conversely, inflammatory mediators like TNF-α and IL-1β can influence TGF-β synthesis and activity, contributing to a pro-fibrotic environment. atsjournals.orgfrontiersin.orgfrontiersin.org For instance, IL-1β can induce EMT and myofibroblast activation through a TGF-β1-mediated mechanism. frontiersin.orgfrontiersin.org The interplay between TGF-β and inflammatory pathways creates a complex feedback loop that perpetuates chronic inflammation and drives fibrogenesis. ahajournals.orgfrontiersin.orgfrontiersin.org

Tumor Microenvironment and Cancer Progression Mechanisms

TGF-β plays a complex, often dual, role in cancer progression, acting as a tumor suppressor in the early stages but promoting tumor progression and metastasis in advanced cancers. nih.govfrontiersin.orgfrontiersin.orgmdpi.comexplorationpub.com Its effects are heavily influenced by the tumor microenvironment (TME), the complex ecosystem surrounding the tumor, which includes fibroblasts, immune cells, endothelial cells, and the ECM. nih.govmdpi.comexplorationpub.comfrontiersin.org

In the TME, TGF-β contributes to cancer progression through several mechanisms:

Epithelial-to-Mesenchymal Transition (EMT): TGF-β is a potent inducer of EMT in tumor cells, a process where epithelial cells acquire mesenchymal characteristics, increasing their motility, invasiveness, and resistance to apoptosis. nih.govfrontiersin.orgfrontiersin.orgexplorationpub.com This is a critical step in tumor metastasis. nih.govexplorationpub.com

Cancer-Associated Fibroblasts (CAFs): TGF-β is a key factor in the activation and differentiation of fibroblasts into CAFs within the TME. mdpi.comfrontiersin.orgmdpi.com CAFs are active participants in tumor development, secreting ECM components, growth factors, and cytokines that promote tumor cell proliferation, survival, and metastasis. mdpi.comfrontiersin.orgmdpi.com

Immunosuppression: TGF-β contributes to an immunosuppressive TME, allowing tumor cells to evade immune surveillance. frontiersin.orgmdpi.comexplorationpub.com It can inhibit the activity of anti-tumor immune cells, such as T cells and NK cells, and promote the differentiation of immunosuppressive cells like Tregs and certain macrophage subtypes. frontiersin.orgmdpi.comexplorationpub.com

Angiogenesis: TGF-β can influence angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govexplorationpub.comfrontiersin.org It can promote the release of pro-angiogenic factors like VEGF and CTGF. explorationpub.com

ECM Remodeling: Similar to its role in fibrosis, TGF-β promotes ECM deposition and remodeling within the TME, creating a stiff and favorable environment for tumor cell invasion and migration. frontiersin.orgmdpi.comfrontiersin.org It also regulates the expression of matrix metalloproteinases (MMPs), enzymes that degrade the ECM, facilitating tumor cell invasion. frontiersin.orgfrontiersin.org

Here is a table outlining TGF-β's pro-tumorigenic roles in the tumor microenvironment:

Dual Role of TGF-β in Cancer Progression

The involvement of TGF-β in cancer progression is characterized by a dual role, acting as a tumor suppressor in the early stages of tumorigenesis and switching to a tumor promoter in advanced malignancies. dovepress.comdiva-portal.orgmdpi.comfrontiersin.orgbiomolther.orgresearchgate.netijbs.com This context-dependent function is a critical aspect of cancer biology. diva-portal.orgijbs.comnih.gov

Tumor Suppressive Mechanisms in Early Stages (e.g., growth inhibition, apoptosis)

In the initial phases of cancer development, TGF-β primarily functions as a tumor suppressor. diva-portal.orgmdpi.comfrontiersin.orgbiomolther.orgresearchgate.netijbs.com A key mechanism is the induction of cell cycle arrest, preventing uncontrolled proliferation. TGF-β achieves this by upregulating the expression of cyclin-dependent kinase (CDK) inhibitors such as p15, p21, and p27, which bind to and inactivate cyclin-CDK complexes, thereby halting cell cycle progression at the G1 phase. tmrjournals.commdpi.combiomolther.orgnih.govnih.gov Additionally, TGF-β suppresses the expression of oncogenes like c-Myc, which promotes proliferation and inhibits CDK inhibitors. tmrjournals.combiomolther.orgnih.govnih.gov

TGF-β also promotes apoptosis (programmed cell death) in various cell types, serving as an additional mechanism to eliminate potentially malignant cells and prevent tumor growth. dovepress.comdiva-portal.orgmdpi.comfrontiersin.orgresearchgate.netnih.gov This pro-apoptotic effect can be mediated through both SMAD-dependent and SMAD-independent pathways, involving the modulation of proteins such as members of the Bcl-2 family, death receptor FAS, and caspases. dovepress.commdpi.comnih.gov

Pro-tumorigenic Mechanisms in Advanced Stages

As cancer progresses to advanced stages, tumor cells often acquire resistance to the growth inhibitory and apoptotic effects of TGF-β. diva-portal.orgmdpi.comresearchgate.netijbs.comnih.gov In this altered context, TGF-β signaling is co-opted by cancer cells and the tumor microenvironment to promote tumor progression and metastasis. mdpi.comfrontiersin.orgresearchgate.netnih.gov This shift is a hallmark of various cancers. dovepress.commdpi.com

Mechanisms by which TGF-β promotes advanced cancer include stimulating cell invasion, metastasis, angiogenesis, and immune evasion. frontiersin.orgbiomolther.orgnih.gov It can also promote tumor cell proliferation by inducing the production of autocrine mitogenic factors. nih.gov Furthermore, TGF-β can interact and crosstalk with other signaling pathways, such as PI3K/Akt and NF-κB, to enhance cell survival, proliferation, and resistance to apoptosis. dovepress.comnih.gov

Promotion of Cancer Cell Invasion and Metastasis Mechanisms

TGF-β plays a significant role in promoting cancer cell invasion and metastasis, a complex multi-step process. medsci.orgmdpi.com A central mechanism is the induction of Epithelial-Mesenchymal Transition (EMT). dovepress.comdiva-portal.orgmdpi.comfrontiersin.orgbiomolther.orgresearchgate.netnih.govmedsci.orgmdpi.comspandidos-publications.com During EMT, epithelial cells lose their characteristics, such as cell-cell adhesion (often marked by decreased E-cadherin expression), and acquire mesenchymal traits, including increased motility and invasiveness (associated with increased N-cadherin and vimentin (B1176767) expression). dovepress.combiomolther.orgmedsci.orgmdpi.com TGF-β induces EMT by upregulating the expression of key EMT-related transcription factors, such as Snail, Slug, and Twist, often in coordination with other factors like AP-1. dovepress.commdpi.com

TGF-β also promotes the degradation and remodeling of the extracellular matrix (ECM), which facilitates cancer cell migration through tissue barriers. dovepress.comnih.govnih.gov This is partly achieved by modulating the activity of matrix metalloproteinases (MMPs). biomolther.orgnih.gov The interaction between TGF-β and cell adhesion signaling pathways, often involving integrins, is crucial for the activation of latent TGF-β and the subsequent promotion of invasion and metastasis. medsci.org Studies have shown that increased expression of integrin αvβ6 is linked to tumor invasion and metastasis. medsci.org

Angiogenesis Induction Mechanisms within the Tumor Microenvironment

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, providing nutrients and oxygen to the tumor mass. mdpi.com TGF-β is a key mediator of angiogenesis within the tumor microenvironment. nih.govspandidos-publications.com It contributes to angiogenesis by inducing the expression of proangiogenic factors in various cell types, including epithelial cells and fibroblasts. spandidos-publications.com

A crucial mechanism involves the induction of Vascular Endothelial Growth Factor (VEGF) expression in endothelial cells. mdpi.comspandidos-publications.com Elevated levels of TGF-β have been correlated with increased microvessel density in certain tumors. spandidos-publications.com TGF-β signaling can have opposing effects on endothelial cell proliferation, migration, and angiogenesis depending on the balance between activin receptor-like kinase-1 (ALK-1) and activin receptor-like kinase-5 (ALK-5) activity. mdpi.com Additionally, TGF-β can stimulate angiogenesis through SMAD-independent pathways, such as the induction of matrix metalloproteinases (MMPs). nih.gov

Immune Evasion and Immunosuppression Mechanisms in Tumors

TGF-β is a potent immunosuppressive cytokine and a central mechanism of immune evasion in the tumor microenvironment. dovepress.comresearchgate.netnih.govnih.govnih.govconsensus.appresearchgate.netmdpi.comnih.gov It enables tumors to escape destruction by the host immune system and can contribute to resistance to immunotherapy. consensus.appnih.gov

TGF-β suppresses anti-tumor immune responses through several mechanisms:

Inhibition of Effector Immune Cells: TGF-β directly inhibits the proliferation, activation, and function of cytotoxic T lymphocytes (CTLs), T-helper cells, and natural killer (NK) cells, which are critical for recognizing and killing cancer cells. dovepress.combiomolther.orgnih.govnih.govconsensus.appresearchgate.net It achieves this by interrupting the expression of pro-inflammatory cytokines like IL-2 and IFN-γ. dovepress.com

Induction of Immunosuppressive Cells: TGF-β promotes the differentiation and expansion of immunosuppressive cell populations, such as regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). dovepress.comnih.govnih.govresearchgate.netfrontiersin.org Tregs are essential for maintaining immunological tolerance but accumulate in many cancers, suppressing anti-tumor immunity. nih.govnih.govfrontiersin.org MDSCs also inhibit T cell responses and induce Tregs. dovepress.comfrontiersin.org

Modulation of Antigen Presentation: TGF-β can reduce the ability of dendritic cells to present antigens, further hindering effective anti-tumor immunity. researchgate.netfrontiersin.org

Interference with Immune Signaling: TGF-β can antagonize signaling pathways crucial for anti-tumor immunity, such as interferon-gamma (IFN-γ) signaling, reducing the expression of immune-activating molecules like MHC class I. spandidos-publications.comconsensus.app

Extracellular Vesicle-Mediated Effects: TGF-β can be transported within extracellular vesicles (EVs) released by tumor and stromal cells, which can further modulate immune responses and promote immune evasion. mdpi.comconsensus.app

Cancer-Associated Fibroblast (CAF) Activation and Function

Cancer-Associated Fibroblasts (CAFs) are a major component of the tumor stroma and play a critical role in promoting tumor growth, progression, and immune evasion. researchgate.netmdpi.comnih.govmdpi.comspringermedizin.de TGF-β is a potent activator of fibroblasts, driving their differentiation into CAFs. researchgate.netmdpi.comnih.govmdpi.comspringermedizin.defrontiersin.org

TGF-β activated CAFs contribute to tumor progression through multiple mechanisms:

ECM Remodeling: CAFs, stimulated by TGF-β, secrete large amounts of extracellular matrix proteins, such as collagen, leading to increased matrix stiffness and remodeling. researchgate.netmdpi.comnih.govmdpi.comspringermedizin.defrontiersin.org This altered ECM creates a physical and biochemical barrier that impedes immune cell infiltration and function. consensus.appmdpi.com

Secretion of Pro-tumorigenic Factors: CAFs secrete various growth factors, cytokines, and chemokines, including TGF-β itself, IL-6, IL-11, and CXCL12, that promote cancer cell proliferation, survival, invasion, metastasis, and angiogenesis. nih.govnih.govmdpi.comspringermedizin.defrontiersin.orgfrontiersin.org This creates a favorable tumor microenvironment for cancer growth. mdpi.comnih.govmdpi.com

Metabolic Reprogramming: TGF-β can induce metabolic reprogramming in stromal fibroblasts, shifting them towards a catabolic metabolism with increased autophagy/mitophagy and glycolysis. nih.gov These metabolically altered CAFs can generate nutrients (such as lactate) and building blocks that fuel the mitochondrial metabolism and anabolic growth of adjacent cancer cells. nih.govfrontiersin.org

Immunosuppression: CAFs contribute to the immunosuppressive tumor microenvironment by producing immunosuppressive cytokines and immune checkpoint ligands, excluding anti-tumor T cells, and modulating the differentiation of tumor-infiltrating immune cells. researchgate.netmdpi.com

The activation of the TGF-β pathway in stromal cells, either through stromal-derived or cancer cell-derived TGF-β, can drive tumorigenesis via autocrine and paracrine signaling loops, leading to fibroblast activation and enhanced tumor growth. nih.gov

Illustrative Data (Conceptual Table based on research findings):

MechanismEffect on Cancer Cells/TMEKey Mediators/Pathways InvolvedStage of Cancer
Growth InhibitionDecreased proliferation, Cell cycle arrest (G1)p15, p21, p27 upregulation; c-Myc suppression; SMAD-dependent pathwaysEarly
Apoptosis InductionIncreased programmed cell deathBcl-2 family modulation; FAS activation; Caspase activation; SMAD-dependent and independent pathwaysEarly
Epithelial-Mesenchymal Transition (EMT)Loss of cell adhesion, Increased motility and invasivenessSnail, Slug, Twist upregulation; SMAD-dependent and independent pathways; Crosstalk with MAPK, PI3K/AktAdvanced
ECM RemodelingFacilitated invasion, Altered tissue mechanicsMMP modulation; Increased collagen deposition; CAF activationAdvanced
Angiogenesis InductionFormation of new blood vesselsVEGF induction; ALK-1/ALK-5 balance; MMPsAdvanced
Suppression of Effector Immune Cells (CTLs, NK)Reduced anti-tumor immunityInhibition of proliferation and function; Suppression of IL-2, IFN-γAdvanced (Immune Evasion)
Induction of Immunosuppressive Cells (Tregs, MDSCs)Increased immune tolerance, Dampened anti-tumor immunityPromotion of differentiation and expansionAdvanced (Immune Evasion)
CAF ActivationIncreased stromal support for tumor growth, ECM deposition, Secretion of pro-tumor factorsTGF-β signaling (autocrine/paracrine); Differentiation to myofibroblastsAdvanced (Tumor Microenvironment Modulation)
Metabolic Reprogramming in CAFsProvision of nutrients/building blocks to cancer cellsIncreased autophagy/mitophagy, glycolysisAdvanced (Tumor Microenvironment Modulation)

TGF-β in Tumor-Stromal Crosstalk

Transforming Growth Factor-β (TGF-β) plays a critical and complex role in the intricate communication network between tumor cells and the surrounding stromal microenvironment. This crosstalk is fundamental to tumor progression, metastasis, and therapeutic resistance. The tumor stroma, composed of diverse cell types including fibroblasts, endothelial cells, and immune cells, actively participates in regulating tumor growth and progression, with cancer-associated fibroblasts (CAFs) being a particularly significant subset mdpi.comnih.gov.

TGF-β is a master regulator of this tumor-stromal crosstalk frontiersin.org. While it can act as a tumor suppressor in early stages by inhibiting proliferation and promoting apoptosis, in advanced cancers, TGF-β often switches its role to become a potent tumor promoter mdpi.comfrontiersin.orgnews-medical.netmdpi.com. This context-dependent duality highlights the complexity of TGF-β signaling in cancer mdpi.comnews-medical.net.

One of the most significant consequences of TGF-β release into the tumor microenvironment is the induction of a robust fibrotic response known as desmoplasia mdpi.comnih.gov. This is characterized by the overproduction and deposition of extracellular matrix (ECM) proteins, particularly collagen, and the proliferation of cells with a myofibroblast phenotype mdpi.comnih.govspringermedizin.deresearchgate.net. CAFs, often activated by tumor-derived TGF-β, are key contributors to this process, leading to a dense and rigid ECM mdpi.comspringermedizin.deresearchgate.netnih.gov. This increased matrix stiffness not only provides structural support but also transmits mechanical signals that can promote tumor cell growth and survival researchgate.netmdpi.com.

TGF-β signaling in stromal cells, particularly fibroblasts, is crucial for their activation into CAFs and subsequent metabolic reprogramming mdpi.comnih.govtandfonline.com. Studies have shown that stromal-derived TGF-β can activate resident stromal cells via autocrine signaling, leading to the emergence of tumor-promoting CAFs and myofibroblasts mdpi.comnih.gov. This activation involves a shift towards catabolic metabolism in CAFs, characterized by increased autophagy/mitophagy, mitochondrial dysfunction, and aerobic glycolysis mdpi.comnih.govtandfonline.com. These metabolically altered CAFs can then produce and secrete high-energy metabolites, such as L-lactate and ketone bodies, which can fuel the anabolic growth of adjacent cancer cells mdpi.comtandfonline.comresearchgate.net.

The interaction between cancer cells and stromal fibroblasts mediated by TGF-β also drives ECM remodeling, cancer invasion, and metastasis consensus.app. For instance, breast cancer cells can induce the expression of Matrix Metalloproteinase-9 (MMP-9) in stromal fibroblasts through the secretion of TGF-β and TNF-α consensus.app. This induction is mediated by complex signaling pathways including Smad, Ras, and PI3-kinase pathways, with TGF-β and TNF-α acting synergistically to enhance MMP-9 expression consensus.app. MMP-9 contributes to the degradation of the ECM, facilitating tumor cell invasion and migration consensus.app.

Furthermore, TGF-β in the tumor stroma significantly impacts the immune microenvironment, often promoting immunosuppression and immune evasion frontiersin.orgmdpi.comportlandpress.comfrontiersin.org. Stromal cells can create an immunosuppressive environment by recruiting regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which can reduce the efficacy of immunotherapies crownbio.com. TGF-β inhibits the proliferation and differentiation of various immune cells, including T cells, neutrophils, macrophages, dendritic cells, and NK cells frontiersin.org. Specifically, it inhibits T-cell proliferation and Th1 differentiation while promoting Treg and Th17 differentiation frontiersin.org.

TGF-β also plays a role in tumor angiogenesis within the stroma. It can stimulate neoangiogenesis by inducing VEGF expression in tumor and stromal cells like macrophages in a Smad3-dependent manner frontiersin.org. Additionally, TGF-β can induce endothelial-mesenchymal transition (EndMT), which contributes to increased CAF density and facilitates the transmigration of tumor cells frontiersin.org.

Research findings highlight the intricate signaling pathways involved in TGF-β-mediated tumor-stromal crosstalk. The canonical SMAD pathway, involving SMAD2, SMAD3, and SMAD4, is a key mediator of TGF-β's effects mdpi.comaacrjournals.org. However, TGF-β also activates non-canonical pathways, including MAPK, PI3K/AKT, and Rho GTPases, which contribute to pro-tumorigenic responses and drug resistance mdpi.comnih.govresearchgate.netdovepress.com. The crosstalk between TGF-β and other signaling pathways, such as PI3K/AKT and STAT3, further amplifies pro-tumorigenic effects mdpi.comresearchgate.netdovepress.com.

Studies using experimental models have provided detailed insights into these interactions. For example, in breast cancer xenografts, the presence of TGF-β has been shown to promote metastasis by enhancing the motility of stromal cells expressing α-smooth muscle actin (α-SMA) and vimentin mdpi.com. Loss of stromal Caveolin-1 (CAV1) has been linked to aberrant stromal TGF-β signaling, inducing metabolic reprogramming of CAFs and promoting tumor growth mdpi.comnih.govtandfonline.comresearchgate.net.

The following table summarizes some key cellular interactions and their outcomes mediated by TGF-β in the tumor stroma:

Interacting Cell TypesTGF-β Effect on Stromal CellsOutcome in Tumor ProgressionResearch Findings / Evidence
Tumor Cells → FibroblastsActivation into CAFs, increased ECM production, metabolic reprogrammingDesmoplasia, increased matrix stiffness, fueling cancer cell growth, enhanced invasion mdpi.comnih.govnih.govspringermedizin.deresearchgate.netnih.govtandfonline.comresearchgate.netStudies in various cancer types (breast, pancreatic, colorectal) show tumor-derived TGF-β activates stromal fibroblasts mdpi.commdpi.comnih.gov. Loss of stromal CAV1 linked to aberrant TGF-β signaling and metabolic reprogramming mdpi.comnih.govtandfonline.comresearchgate.net.
Tumor Cells → FibroblastsInduction of MMP-9 expression (with TNF-α)ECM degradation, facilitating invasion and metastasis consensus.appCo-culture studies and xenograft models demonstrate breast cancer cell secretion of TGF-β and TNF-α induces MMP-9 in fibroblasts consensus.app.
Stromal Cells (CAFs) → Tumor CellsSecretion of growth factors (e.g., SDF-1), metabolites (lactate)Promotion of angiogenesis, tumor cell growth, EMT, survival mdpi.comfrontiersin.orgtandfonline.comresearchgate.netCAFs secrete factors like SDF-1 promoting angiogenesis and tumor growth frontiersin.org. Metabolically reprogrammed CAFs provide lactate (B86563) to fuel cancer cells mdpi.comtandfonline.comresearchgate.net.
Tumor/Stromal Cells → Endothelial CellsInduction of VEGF expression, EndMTAngiogenesis, increased CAF density, facilitated tumor cell transmigration mdpi.comfrontiersin.orgresearchgate.netTGF-β stimulates VEGF expression in tumor and stromal cells frontiersin.org. EndMT contributes to metastatic spread frontiersin.org.
Tumor/Stromal Cells → Immune CellsRecruitment of immunosuppressive cells (Tregs, MDSCs), inhibition of anti-tumor immunityImmune evasion, reduced efficacy of immunotherapy frontiersin.orgmdpi.comportlandpress.comfrontiersin.orgcrownbio.comTGF-β inhibits T cell proliferation and differentiation, promotes Treg differentiation frontiersin.org. Stromal cells contribute to immunosuppressive TME crownbio.com.
Stromal Fibroblasts → Epithelial CellsSuppression of tumorigenesis (in early stages), potentiation of tumor formation (upon ablation)Context-dependent effects on tumor initiation and progression frontiersin.orgaacrjournals.orgAblation of TβRII in fibroblasts in mouse models leads to tumor formation aacrjournals.org. Loss of fibroblast TGF-βRII associated with increased inflammation and tumor formation frontiersin.org.

Note: This table is designed to be conceptually interactive. In a live application, clicking on a cell might reveal more detailed research findings or links to relevant studies.

Detailed research findings underscore the complexity. For example, loss of Smad4 in T lymphocytes increases pro-inflammatory cytokine expression and leads to increased development of epithelial tumors frontiersin.org. Conversely, loss of epithelial or fibroblast TGF-β signaling can increase inflammation and promote tumorigenesis in specific contexts frontiersin.org. This highlights the context-dependent nature of TGF-β signaling within different stromal compartments.

The mechanical forces within the tumor microenvironment, influenced by ECM remodeling driven by TGF-β and CAFs, also play a crucial role in tumor progression and drug delivery nih.govresearchgate.netmdpi.com. Increased matrix stiffness can compress blood vessels, impairing perfusion and limiting drug penetration into the tumor nih.govresearchgate.net.

Advanced Methodologies in Tgf β Research

In Vitro Cellular Models for TGF-β Signaling Studies

In vitro cellular models are fundamental tools for dissecting the molecular mechanisms of TGF-β signaling under controlled conditions. These models allow researchers to study the direct effects of TGF-β on various cell types and to manipulate signaling components. Traditional two-dimensional (2D) cell cultures have been widely used to investigate TGF-β-induced responses such as epithelial-to-mesenchymal transition (EMT), cell proliferation, and differentiation. For instance, studies have utilized 2D cultures of ovarian cancer cell lines like SKOV3 and CAOV3 to demonstrate that TGF-β treatment can increase their invasive and migratory potential, and this effect can be reverted by TGF-β inhibitors. mdpi.com

More advanced in vitro models, such as three-dimensional (3D) cell cultures, including spheroids and organoids, are gaining prominence because they better recapitulate the in vivo tissue architecture, cell-cell interactions, and microenvironment compared to 2D cultures. cellsignal.com Cancer spheroid models, for example, mimic the 3D organization within the tumor microenvironment, providing a more relevant context for studying TGF-β's role in tumor progression, invasion, and chemoresistance. cellsignal.commdpi.com Co-culture systems, such as transwell systems and 3D spheroids, have been employed to investigate the paracrine signaling loop between cancer cells and cancer-associated fibroblasts (CAFs), revealing the critical involvement of TGF-β in activating fibroblasts and enhancing the aggressiveness of tumor cells. mdpi.com Human induced pluripotent stem cell (iPSC)-based neural models have also been used to study the role of endogenous TGF-β signaling in regulating neural stem cell proliferation and differentiation. frontiersin.org

In Vivo Animal Models for Investigating TGF-β Functions (e.g., Knockout/Transgenic Models)

In vivo animal models, particularly genetically engineered mice, are indispensable for understanding the complex roles of TGF-β in development, homeostasis, and disease within a living organism. These models allow researchers to investigate the systemic effects of altered TGF-β signaling and the interactions between different cell types and tissues.

Knockout and transgenic mouse models have been instrumental in revealing the diverse and sometimes contradictory functions of TGF-β. For example, studies using transgenic mice expressing either activated or dominant-negative forms of TGF-β ligands and receptors have demonstrated the biphasic role of TGF-β in mammary tumor formation, acting as a tumor suppressor in early stages and promoting invasion and metastasis in later stages. bioscientifica.com Complete knockout of TGF-β receptor type I (TGFBR1) in mice can result in life-threatening chondrodysplasia. explorationpub.com Furthermore, mouse models deficient in TGF-β signaling have documented its major role in regulating immune function. nih.govashpublications.org Conditional knockout models, where the disruption of the TGF-β receptor type II (TβRII) gene can be induced in adult animals, have been developed to circumvent embryonic or early postnatal lethality observed in conventional knockout mice and to study the role of TGF-β in inflammation. ashpublications.org These models have shown that TGF-β signaling deficiency within hematopoietic cells can cause a lethal inflammatory disorder. ashpublications.org Transgenic mice expressing a soluble TGF-β antagonist have also been used to demonstrate that inhibiting TGF-β can protect against metastasis without causing the severe pathology seen in TGF-β null mice. jci.org

High-Throughput Gene Expression Profiling (e.g., Microarray, RNA-Seq)

High-throughput gene expression profiling techniques, such as microarrays and RNA sequencing (RNA-Seq), provide a global view of transcriptional changes in response to TGF-β signaling. These technologies allow for the simultaneous measurement of the expression levels of thousands of genes, helping to identify target genes and affected pathways downstream of TGF-β activation.

Microarrays were historically a primary tool for genome-wide gene expression analysis, providing information on the expression levels of known genes. nih.govresearchgate.net RNA-Seq, a more recent technology, offers higher sensitivity, a wider dynamic range, and the ability to detect novel transcripts and alternative splicing events. researchgate.net Both techniques are used to generate global gene expression profiles and identify gene signatures associated with normal and pathological states influenced by TGF-β. nih.govresearchgate.net For instance, RNA-Seq analysis of 3D ovarian cancer cell models compared to 2D cultures has shown that TGF-β signaling is one of the most altered pathways in 3D spheroids. mdpi.com Studies using RNA-Seq have also investigated the differences and similarities in gene expression patterns in response to other TGF-β superfamily members like GDF11 and Myostatin. scielo.brresearchgate.net Analysis of microarray data from human primary macrophages after TGF-beta treatment has also been performed to study gene expression changes. ebi.ac.uk

Proteomics Approaches for Identifying TGF-β-Responsive Proteins

Proteomics, the large-scale study of proteins, complements gene expression analysis by providing insights into the actual protein levels and post-translational modifications that are directly responsible for cellular functions. Various proteomics approaches are used to identify and quantify proteins that are regulated by TGF-β signaling.

Quantitative proteomic techniques, such as stable isotope labeling with amino acids in cell culture (SILAC), are effective methods for identifying proteins that are differentially expressed between cell populations with or without intact TGF-β signaling. nih.gov SILAC has been used to identify differentially externalized proteins in the conditioned media from mammary fibroblasts with or without functional TβRII, revealing changes in the levels of extracellular proteins like proteases, growth factors, cytokines, and extracellular matrix proteins. nih.gov Two-dimensional gel electrophoresis (2DE) combined with mass spectrometry (MS) has also been employed to identify parasite proteins involved in the TGF-β response, showing remodeling of the phosphorylation network and protein expression pattern upon TGF-β treatment. plos.org Proteomic analyses have identified proteins modulated during EMT induced by TGF-β, including cell adhesion molecules and regulators of cellular signaling. canada.ca Global proteomic analysis of metastatic lesions from mouse breast cancer models treated with a TGF-β pathway inhibitor has identified differentially expressed proteins and potential novel mediators of TGF-β tumor-promoting activity. nih.gov Complementary proteomic and transcriptomic analyses in aging bone tissue have also provided evidence for reduced TGF-beta signaling with aging, specifically involving Tgfb2. aging-us.com

Advanced Imaging Techniques (e.g., Single-Molecule Microscopy for Receptor Dynamics)

Advanced imaging techniques provide spatial and temporal information about TGF-β signaling components within living cells. These methods allow researchers to visualize the localization, dynamics, and interactions of molecules in real-time, offering insights that ensemble-averaging techniques cannot provide.

Single-molecule microscopy techniques, such as single-particle tracking photoactivated localization microscopy (sptPALM) and total internal reflection fluorescence (TIRF) microscopy, are powerful tools for studying the dynamics of individual molecules, including TGF-β receptors, on the cell surface. elifesciences.orgrsc.orgoup.com These techniques can resolve the dynamics of individual TβRI and TβRII proteins, revealing their spatial organization and mobility. elifesciences.org Single-molecule imaging has demonstrated that TβRII can exist as monomers in resting cells and dimerize upon TGF-β stimulation, suggesting dimerization as a mechanism for receptor activation. pnas.org It has also been used to study the activation dynamics of intracellular proteins like Smad3, showing its docking and activation on the cell membrane. nih.gov Advanced microscopy allows for the visualization of discrete regions of TGF-β receptors on the cell surface and their preferential enrichment or exclusion from specific cellular structures like focal adhesions. elifesciences.org

CRISPR-Cas9 and Other Gene Editing Technologies for Pathway Manipulation

CRISPR-Cas9 and other gene editing technologies have revolutionized the ability to precisely manipulate the genome, providing powerful tools for studying the functional consequences of altering TGF-β signaling components. These techniques allow for targeted gene knockout, insertion, or modification, enabling researchers to investigate the roles of specific genes in the TGF-β pathway.

CRISPR-Cas9 can be programmed to target specific DNA sequences, allowing for precise cutting, modification, or deletion of genes. nih.gov This technology is used to generate loss-of-function edits by inducing double-strand breaks that are repaired by cellular DNA repair pathways. nih.gov CRISPR-Cas9 has been applied to knock out genes in the TGF-β pathway to study their impact on cellular processes such as tumor growth and sensitivity to chemotherapy. nih.gov It can also be used to engineer cells, such as T cells for cancer immunotherapy, by modifying genes related to immune regulation and response. nih.govfrontiersin.org While efficient, off-target effects can occur with CRISPR-Cas9. nih.gov Studies have also explored using small molecules, such as Repsox, a TGF-β signaling inhibitor, to enhance CRISPR-Cas9-mediated loss-of-function editing. nih.gov The abnormal TGF-beta signaling pathway may cause fish weight gain, testis dysplasia, and abnormal spermatogenesis. researchgate.net CRISPR screens, including pooled CRISPR screens combined with single-cell RNA-Seq (Perturb-Seq), can be used to identify cancer-specific genetic vulnerabilities and understand how individual gene perturbations affect cellular pathways in the context of TGF-β signaling. frontiersin.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
TGF-beta56842206
TGFBR17040
TGFBR27041
Smad2609184
Smad356603751
Smad4609185
Smad7609188
SB-4315424521392
Repsox447966
LY210976111655119
Galunisertib10090485
GW78838810202642
Vactosertib54766013
A44365410172943
HG-5-88-0125226117
Naringin442428
Naringenin439246
Ruxolitinib25126798
Olmesartan158781
Gefitinib123631
Bardoxolone methyl400769
Regorafenib11167602
Dovitinib9886808
Glyceollin I162807
Glyceollin II181883
Glyceollin III11954193
Glyceollin IV5317742
Magnolol528438
Myostatin (MSTN/GDF8)181895
GDF112661
BMPR1B678
TβRII7041
TβRI7040
ALK57040
ALK49452
ALK79453
Smad1609183
Smad5609186
Smad6609187
Smad8609189
Smad9609189
LTBP110335
CHRDL184655
ADAMTS1793484
SOST10874
GADD45B1647
EGR11958
HOXA33200
DUSP61848
TNFSF159966
CXCL104283
HIF1A10952
ZEB17030
E-cadherin999
Snail6615
Twist17291
FKBP122280
Cruzipain13783086
eIF4A11973
eEF22158
Vimentin (B1176767)7431
Asrgl128974
Timp27077
Mmp134317
Nduf4l251103
CD39953
CD734907
Foxp350943
BRCA1672
BRCA2675
PD-15133
CTLA-41493
B2M567
PAK15058
BCL6604
DAPT9814575
Gemcitabine36721
LY36494710045-101

Data Table:

MethodologyKey Applications in TGF-β ResearchExamples of Findings
In Vitro Cellular Models (2D)Studying direct effects of TGF-β on cell behavior (proliferation, migration, differentiation, EMT).TGF-β increases invasiveness and migration of ovarian cancer cells. mdpi.com
In Vitro Cellular Models (3D)Mimicking in vivo tissue architecture and microenvironment; studying cell-cell interactions.TGF-β signaling is highly altered in 3D ovarian cancer spheroids; TGF-β activates fibroblasts in co-cultures. mdpi.commdpi.com
In Vivo Animal ModelsInvestigating systemic effects of altered TGF-β signaling; studying disease pathogenesis.Biphasic role of TGF-β in mammary tumors; TGF-β deficiency in hematopoietic cells causes inflammation. bioscientifica.comashpublications.org
High-Throughput Gene ExpressionIdentifying global transcriptional changes and downstream target genes.Identification of altered pathways in 3D models; analysis of gene expression differences between TGF-β superfamily members. mdpi.comscielo.br
Proteomics ApproachesIdentifying and quantifying TGF-β-responsive proteins and post-translational modifications.Identification of differentially expressed extracellular proteins; analysis of phosphorylation changes. nih.govplos.org
Advanced Imaging TechniquesVisualizing localization, dynamics, and interactions of TGF-β signaling molecules in live cells.Observation of TβRII dimerization upon ligand binding; tracking of Smad3 activation on the cell membrane. pnas.orgnih.gov
CRISPR-Cas9 and Gene EditingManipulating specific genes in the TGF-β pathway to study functional consequences.Knockout of TGF-β pathway genes affects tumor growth; engineering immune cells for therapy. nih.gov

Molecular Strategies for Modulating Tgf β Activity

Targeting Ligand Availability and Activation

TGF-β is typically secreted as an inactive, latent complex. mdpi.com Activation of this latent form, releasing the biologically active TGF-β dimer, is a critical regulatory step. Strategies targeting ligand availability and activation aim to prevent the formation of active TGF-β or sequester it before it can bind to its receptors.

Ligand Trapping Mechanisms

Ligand trapping involves the use of molecules that bind to TGF-β ligands in the extracellular space, thereby preventing their interaction with cell surface receptors. This effectively reduces the concentration of free, active TGF-β available to initiate signaling. Soluble forms of TGF-β receptors, particularly the extracellular domain of the Type II receptor (TβRII), have been developed as ligand traps. aacrjournals.orgmdpi.com These soluble receptors can sequester TGF-β ligands, acting as "decoys" that prevent the ligand from binding to the membrane-bound receptor complex. aacrjournals.orgmdpi.com

Research has demonstrated the efficacy of soluble TβRII fused to an Fc domain (Fc:TβRII) in preclinical studies, showing antitumor effects by antagonizing TGF-β. aacrjournals.org This strategy generates stable TGF-β antagonists. aacrjournals.org Another approach involves engineering single-chain ligand traps where two receptor ectodomains are covalently linked. aacrjournals.org This bivalency can enhance ligand sequestration through avidity effects, leading to more effective neutralization of TGF-β. aacrjournals.org Studies have shown that single-chain TGF-β traps can potently neutralize TGF-β1 and TGF-β3. aacrjournals.org

Specific ligand traps, such as a recombinant TGFBRII-Fc fusion protein, have shown selective activity against certain TGF-β isoforms. This particular trap binds TGF-β1 and TGF-β3 but not TGF-β2, suggesting a potential for targeting specific isoforms implicated in disease while potentially sparing those with essential physiological roles. nih.gov

Neutralizing Antibodies Against TGF-β Ligands (Molecular Action)

Neutralizing antibodies are designed to bind directly to TGF-β ligands, blocking their ability to interact with their receptors and initiate downstream signaling. These antibodies typically target specific epitopes on the TGF-β dimer. pnas.org By binding to the ligand, they sterically hinder receptor binding or induce conformational changes that render the ligand inactive.

Monoclonal antibodies have been developed to neutralize one or more isoforms of TGF-β (TGF-β1, TGF-β2, and TGF-β3). pnas.orgthermofisher.com For instance, a pan-specific human monoclonal antibody, GC-1008, targets all three isoforms by binding to an asymmetric interface across the TGF-β homodimer. pnas.org Structural studies have shown that GC-1008 binds to an epitope similar to the combined binding sites of the Type I and Type II receptors, effectively mimicking receptor binding to neutralize the ligand. pnas.org

Research using neutralizing antibodies has provided insights into the role of endogenous TGF-β in various cellular processes. For example, studies using anti-TGF-β antibodies have demonstrated their ability to potentiate cell proliferation, suggesting an inhibitory role for endogenous TGF-β in certain cell types. nih.gov

Inhibition of Latent TGF-β Activation (e.g., Integrin Blockade Mechanisms)

TGF-β is secreted in a latent form, complexed with the Latency-Associated Peptide (LAP) and often the Latent TGF-β Binding Protein (LTBP). mdpi.comnih.gov Activation of this latent complex to release the mature TGF-β can be mediated by various factors, including proteases, thrombospondin-1, and importantly, integrins. mdpi.comnih.govresearchgate.net Inhibiting the mechanisms that activate latent TGF-β offers another strategy to modulate its activity.

Integrins, particularly αv-containing integrins like αvβ6 and αvβ8, play a crucial role in activating latent TGF-β. nih.govresearchgate.netfrontiersin.orgembopress.org These integrins can bind to an RGD motif present in the LAP of TGF-β1 and TGF-β3 (but not TGF-β2) and exert mechanical force, leading to conformational changes in the latent complex and release of active TGF-β. nih.govresearchgate.netembopress.org Integrins can also contribute to latent TGF-β activation through protease-dependent mechanisms, where they may colocalize proteases with the latent complex. researchgate.net

Blocking integrin-mediated TGF-β activation can be achieved using antibodies or small molecules that target specific integrins involved in this process. frontiersin.orgembopress.org For example, antibodies against αvβ6 integrin have shown promise in preventing fibrosis by inhibiting TGF-β activation. frontiersin.orgembopress.org Developmental endothelial locus-1 (Del-1) is an endogenous inhibitor that attenuates fibrosis by binding to αvβ6 integrin and inhibiting its binding to LAP, thereby suppressing αv integrin-mediated activation of TGF-β. frontiersin.org

Research findings highlight the importance of integrin-mediated activation in various disease contexts. Studies have shown that silencing pan-αv integrin or pharmacologically inhibiting it with compounds like cilengitide (B523762) can prevent TGF-β production and downstream signaling in certain cell types. biorxiv.org

Modulating Receptor-Ligand Interactions

Another key strategy involves interfering with the binding of active TGF-β ligand to its cell surface receptors or inhibiting the downstream signaling events initiated by receptor activation.

Small Molecule Inhibitors of TGF-β Receptor Kinases (Molecular Mode of Action)

Small molecule inhibitors (SMIs) targeting the kinase activity of TGF-β receptors, particularly TβRI (ALK5), represent a major class of TGF-β pathway modulators. mdpi.comresearchgate.netdovepress.com These inhibitors typically act as ATP mimetics, competitively binding to the ATP-binding pocket in the kinase domain of the receptor. mdpi.comresearchgate.net This prevents the phosphorylation of downstream signaling molecules, such as receptor-regulated Smads (R-Smads), thereby blocking the canonical TGF-β signaling pathway. researchgate.netscbt.comdovepress.com

The binding of SMIs to the kinase domain can stabilize the inactive conformation of the receptor, further inhibiting its activity. scbt.com By blocking receptor kinase activity, these inhibitors abrogate the phosphorylation of SMAD2 and SMAD3, preventing their complex formation with Smad4 and subsequent translocation to the nucleus to regulate gene transcription. researchgate.netscbt.comdovepress.com

Numerous small molecule inhibitors of TβRI kinase have been developed and investigated. mdpi.comresearchgate.netdovepress.com Examples include LY2109761, which stabilizes the inactive conformation of the receptor and interferes with SMAD phosphorylation, and Galunisertib (LY2157299 monohydrate), which specifically downregulates SMAD2 phosphorylation. scbt.comdovepress.com These inhibitors demonstrate distinct interaction profiles and kinetic properties, influencing cellular responses related to growth and tissue remodeling. scbt.com

While primarily targeting TβRI, some SMIs may also inhibit related kinases like ALK4 and ALK7, although often with reduced affinity. ijbs.com The development of selective inhibitors remains an important aspect of research in this area. dovepress.com

Research findings indicate that SMIs targeting TGF-βR1 kinase can inhibit the activation of the Smad pathway in a dose-dependent manner. researchgate.net Preclinical studies have shown that these inhibitors can have antitumor activity by blocking this central signaling node. dovepress.com

Intervention in Downstream Signaling Pathways

TGF-β exerts its diverse cellular effects through the activation of intracellular signaling cascades. The primary and most well-characterized pathway is the canonical Smad pathway, but TGF-β also activates several non-Smad pathways that can act independently or in concert with Smads to modulate cellular responses. Targeting these downstream components offers avenues for therapeutic intervention.

The canonical TGF-β signaling pathway is mediated by Smad proteins. Upon ligand binding to TGF-β type II receptors (TGFβR2), type I receptors (TGFβR1) are recruited and phosphorylated. Activated TGFβR1 then phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3 in the context of TGF-β signaling. These phosphorylated R-Smads form heteromeric complexes with the common partner Smad (co-Smad), Smad4. The Smad complex then translocates into the nucleus to regulate the transcription of target genes in cooperation with other transcription factors and cofactors. mdpi.comspandidos-publications.commdpi.com Inhibitory Smads (I-Smads), Smad6 and Smad7, provide a negative feedback loop by interfering with the phosphorylation of R-Smads or the formation of the R-Smad-Smad4 complex, and by promoting the degradation of TGF-β receptors. mdpi.commdpi.comdovepress.com

Modulating the Smad pathway can involve targeting various steps:

Inhibition of R-Smad Phosphorylation: Inhibitors targeting TGFβR1 kinase activity prevent the phosphorylation and activation of Smad2 and Smad3. Small molecule inhibitors of TGFβR1 (ALK-5) have been developed and explored. researchgate.net

Disruption of Smad Complex Formation: Preventing the formation of the R-Smad-Smad4 complex inhibits nuclear translocation and subsequent gene regulation. Research has shown that compounds like verteporfin can disrupt the interaction between Smad2/3 and Smad4, thereby suppressing canonical TGF-β signaling. molbiolcell.org This disruption has been shown to inhibit TGF-β-induced epithelial-mesenchymal transition (EMT) and cell invasion in preclinical studies. molbiolcell.org

Modulation of Smad Protein Levels or Activity: Strategies can involve influencing the expression levels of different Smads or their post-translational modifications. For instance, enhanced Smad7 methylation by SET9 has been shown to promote its degradation, while pharmacological inhibition or depletion of SET9 can lead to higher Smad7 levels, inhibiting TGF-β/Smad-mediated gene expression. mdpi.com Studies altering endogenous Smad2 and Smad3 protein levels using techniques like shRNA have investigated their differential contributions to cellular processes like growth and invasion in cancer cells. genesandcancer.com Research indicates that while Smad3 deficiency reduced growth and invasion, Smad2 deficiency had opposite effects on certain regulators. genesandcancer.com

Research findings highlight the complexity of Smad signaling modulation. For example, in the context of renal fibrosis, salvianolic acid A and salvianolic acid B have been shown to repress fibrosis by modulating the TGF-β1/Smad pathway. Salvianolic acid A reduced TGF-β1 and Smad3 expression, while salvianolic acid B downregulated TGF-β1 and p-Smad2 and preserved Smad7 expression. frontiersin.org

In addition to the canonical Smad pathway, TGF-β can activate several non-Smad signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK, JNK, and p38) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway. spandidos-publications.comnih.govnih.govaacrjournals.org These pathways can be activated directly by ligand-occupied receptors and contribute to a wide array of cellular responses, sometimes in collaboration with Smad signaling and sometimes independently or even antagonistically. nih.govnih.govbiologists.comnih.gov

Targeting these non-Smad pathways can influence TGF-β-mediated effects:

MAPK Pathway Inhibition: TGF-β can activate various branches of the MAPK pathway. nih.gov For example, TGF-β1 is known to activate the Erk/MAPK and p38MAPK pathways. spandidos-publications.commolbiolcell.org Inhibition of ERK or p38 has been shown to affect TGF-β-induced processes like EMT and cell migration in certain cell types. molbiolcell.org Research using chemical inhibitors like SB203580 (a p38 inhibitor) and PD98059 (a MEK/ERK inhibitor) has demonstrated their ability to abolish TGF-β-induced EMT in specific cell lines. molbiolcell.org

PI3K/Akt Pathway Inhibition: The PI3K/Akt pathway is another non-Smad pathway activated by TGF-β that plays a crucial role in processes like cell proliferation, survival, and EMT. spandidos-publications.comnih.govnih.gov TGF-β can rapidly activate PI3K, leading to the phosphorylation of Akt, and this activation appears to be independent of Smad2/3 activation in some cases. nih.gov Inhibitors of the PI3K/Akt pathway, such as LY294002, have been used in research to investigate the pathway's contribution to TGF-β-induced responses. molbiolcell.org Studies suggest that while PI3K/Akt may not be necessary for TGF-β-induced EMT in all cell types, it can be crucial for cell migration. molbiolcell.org The PI3K/Akt pathway can also antagonize Smad-mediated effects, for instance, by sequestering Smad3 in the cytoplasm and inhibiting its nuclear translocation, thereby attenuating Smad3-mediated transcription. nih.govnih.gov

It is important to note that there can be crosstalk and complex interactions between Smad and non-Smad pathways, and targeting one pathway may influence the activity of others. nih.govaacrjournals.orgnih.govijmcmed.org For example, oncogenic Ras is known to inhibit TGF-β signaling by blocking Smad2/3 translocation via the MAP kinase pathway. ijmcmed.org

Genetic Approaches to Alter TGF-β Signaling (e.g., shRNA, Gene Overexpression)

Genetic manipulation provides powerful tools to investigate the roles of specific components within the TGF-β signaling pathway and to alter its activity. Techniques such as short hairpin RNA (shRNA) for gene knockdown and gene overexpression are widely used in research to study the functional consequences of altered protein levels. genesandcancer.comijbs.comresearchgate.net

shRNA-mediated Gene Silencing: shRNA can be used to reduce the expression of specific genes involved in TGF-β signaling, such as ligands, receptors, or downstream signaling molecules like Smads. This approach allows researchers to study the impact of reduced protein levels on cellular behavior and pathway activity. For example, shRNA has been used to investigate the differential roles of Smad2 and Smad3 in breast cancer cell growth and invasion. genesandcancer.com Silencing of the TGF-β1 ligand using siRNA has been shown to decrease migration and invasion of breast cancer cells in vitro and reduce metastasis in vivo. aacrjournals.org This silencing also led to a decrease in Smad2 activation and an increase in AKT and ERK activation, suggesting complex pathway interactions. aacrjournals.org siRNA-mediated knockdown of SPTBN1, an adaptor protein for Smad3, has been shown to restore normal SMAD3 signaling in the context of aberrant TGF-β signaling induced by 4-hydroxynonenal. researchgate.net

Gene Overexpression: Conversely, gene overexpression techniques involve introducing extra copies of a gene into cells to increase the production of a specific protein. This can be used to study the effects of elevated levels of TGF-β signaling components. For instance, while not always ideal due to potential over-gain of function effects, overexpression can help to understand the consequences of increased activity of a particular protein in the pathway. genesandcancer.com Studies have also utilized the overexpression of inhibitory molecules like Smad7 to block TGF-β signaling. mdpi.comdovepress.com

Dominant-Negative Constructs: Expression of dominant-negative forms of receptors or signaling molecules can block the activity of the endogenous proteins. For example, expressing a dominant-negative TGF-β receptor II (DNRII) in T cells has been shown to make them resistant to exogenous TGF-β-induced Smad2 phosphorylation. nih.gov

CRISPR/Cas9 Technology: While not explicitly mentioned in the prompt's examples, gene editing technologies like CRISPR/Cas9 are increasingly used to create precise genetic alterations, including gene knockouts or targeted mutations, to study the impact on TGF-β signaling.

Transgenic Animal Models: Genetically engineered mouse models with knockout or overexpression of specific TGF-β pathway genes, particularly Smad4, have been crucial for understanding the physiological functions of this pathway in tissue homeostasis and tumorigenesis in vivo. ijbs.comoup.com These models have revealed both cell-autonomous and non-cell autonomous effects of Smad4-mediated TGF-β signaling. ijbs.com

These genetic approaches provide valuable insights into the specific roles of individual components within the complex TGF-β signaling network and offer potential strategies for therapeutic intervention by precisely altering the expression or function of key pathway members.

常见问题

Q. What are the core components of the TGF-beta signaling pathway, and how do they interact mechanistically?

The TGF-beta signaling pathway involves ligand binding to TGF-beta type I and II receptors, leading to phosphorylation of SMAD proteins (SMAD2/3) that form complexes with SMAD3. These complexes translocate to the nucleus to regulate target gene transcription. Critical steps include receptor activation, SMAD oligomerization, and recruitment of transcriptional coactivators/repressors .

  • Methodological Insight : Use co-immunoprecipitation (Co-IP) to verify receptor-SMAD interactions and luciferase reporter assays (e.g., CAGA-luc) to measure SMAD-dependent transcriptional activity.

Q. Which experimental models are optimal for studying TGF-beta's role in tissue homeostasis?

In vitro models include primary cell cultures (e.g., hepatocytes, fibroblasts) treated with recombinant TGF-beta ligands. In vivo models leverage conditional knockout mice (e.g., Tgfbr2 floxed alleles) to study tissue-specific signaling .

  • Data Validation : Validate pathway activity via Western blotting for phosphorylated SMAD2/3 and qRT-PCR for TGF-beta target genes (e.g., PAI-1, COL1A1).

Q. How can TGF-beta receptor expression be quantitatively assessed in human samples?

ELISA kits (e.g., for TGF-betaR2) detect receptor levels in serum or tissue lysates. Ensure sample normalization to total protein content and include controls for ligand-induced receptor internalization .

Advanced Research Questions

Q. How do researchers reconcile contradictory findings on TGF-beta's dual roles in cancer progression (tumor-suppressive vs. pro-metastatic)?

Context-dependent effects arise from crosstalk with pathways like MAPK/ERK and WNT. For example, in early-stage tumors, TGF-beta induces apoptosis via SMAD4/p21, while in advanced stages, it promotes epithelial-mesenchymal transition (EMT) through SMAD-independent mechanisms (e.g., PI3K/AKT) .

  • Experimental Design : Use RNA-seq to profile TGF-beta-responsive genes in isogenic cell lines (e.g., non-metastatic vs. metastatic) and pharmacological inhibitors (e.g., LY2157299 for TGF-betaRI) to dissect pathway contributions.

Q. What methodologies identify TGF-beta-induced polyploidy in hepatocytes, and how is this regulated?

TGF-beta triggers binucleation/polyploidy via Src kinase activation, as shown in murine hepatocyte models. Key techniques include:

  • Flow cytometry (DNA content analysis) .
  • Immunofluorescence for E-cadherin/Snail to monitor EMT markers during polyploidization .
  • Pharmacological inhibition (e.g., PP1 for Src kinase) to validate mechanistic dependencies .

Q. How can omics data (e.g., transcriptomics, proteomics) be integrated to map TGF-beta's regulatory networks?

  • Transcriptomics : Use RNA-seq to identify SMAD-dependent vs. SMAD-independent gene clusters.
  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) quantifies TGF-beta-induced phosphorylation events .
  • Bioinformatics Tools : Enrichment analysis (DAVID, GSEA) and network modeling (Cytoscape) to link TGF-beta targets to pathways like fibrosis or immune regulation .

Data Analysis & Contradiction Resolution

Q. What statistical approaches address variability in TGF-beta signaling assays (e.g., ELISA, luciferase)?

  • Normalize data to internal controls (e.g., housekeeping genes for qRT-PCR).
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Use coefficient of variation (CV) thresholds (<15%) to exclude outliers in ELISA replicates .

Q. How should researchers interpret conflicting results on TGF-beta's role in liver regeneration vs. fibrosis?

  • Contextual Factors : Assess TGF-beta levels (low vs. high), exposure duration, and microenvironment (e.g., presence of inflammatory cytokines like IL-6) .
  • Model Systems : Compare acute injury models (partial hepatectomy) with chronic injury models (CCl4-induced fibrosis) to dissect stage-specific effects .

Experimental Best Practices

Q. What controls are essential for TGF-beta pathway studies?

  • Negative Controls : Cells treated with TGF-beta neutralizing antibodies or siRNA against SMAD4.
  • Positive Controls : Cells stimulated with recombinant TGF-beta1 (2–5 ng/mL for 24–48 hrs) .

Q. How to optimize CRISPR-Cas9 for generating TGF-beta pathway knockouts?

  • Design sgRNAs targeting exons of TGFBR1/2 or SMAD4 using tools like CRISPOR.
  • Validate knockout efficiency via Sanger sequencing and functional assays (e.g., loss of SMAD2 phosphorylation) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。